5-acetylbenzo[d]oxazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGYSAEPAIRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568427 | |
| Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54209-84-6 | |
| Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-acetylbenzo[d]oxazol-2(3H)-one
This technical guide provides a comprehensive overview of the physicochemical properties of 5-acetylbenzo[d]oxazol-2(3H)-one, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific derivative, this document focuses on the well-characterized parent molecule, benzo[d]oxazol-2(3H)-one, and other 5-substituted analogs. This comparative approach allows for an informed estimation of the properties of this compound and provides a valuable resource for researchers and scientists in the field.
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A significant area of interest is the development of benzoxazolone derivatives as c-Met kinase inhibitors for cancer therapy.[2][3] The nature of the substituent at the 5-position of the benzoxazolone ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the available experimental data for benzo[d]oxazol-2(3H)-one and its derivatives, providing a basis for understanding the likely properties of this compound.
Core Structure: Benzo[d]oxazol-2(3H)-one
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [4] |
| Molecular Weight | 135.12 g/mol | [4] |
| Melting Point | 137-140 °C | [5] |
| Boiling Point | 299 °C at 760 mmHg | [6] |
| Solubility | Soluble in hot water, DMSO (small amount), and methanol (small amount) | [5][6] |
| pKa | 9.50 ± 0.70 (Predicted) | [5] |
| logP | 1.16 | [7] |
Comparative Data for 5-Substituted Benzo[d]oxazol-2(3H)-one Derivatives
| 5-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| H | C₇H₅NO₂ | 135.12 | 137-140 |
| Chloro | C₇H₄ClNO₂ | 169.57 | 191-192 |
| Bromo | C₇H₄BrNO₂ | 214.02 | 218-220 |
| Nitro | C₇H₄N₂O₄ | 180.12 | 242 |
| Acetyl (Predicted) | C₉H₇NO₃ | 177.16 | N/A |
Experimental Protocols
The determination of physicochemical properties is fundamental to the characterization of a new chemical entity. Below are generalized experimental protocols for key properties, which can be adapted for this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A common method is capillary melting point determination .
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Solubility Assessment
Solubility is determined to understand the dissolution properties of a compound. A common method is the shake-flask method .
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method using n-octanol and water is the gold standard.
-
System Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed container.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Mandatory Visualization
The following diagram illustrates the general synthesis pathway for 5-substituted benzo[d]oxazol-2(3H)-one derivatives, providing a logical workflow for their preparation.
Caption: General synthesis workflow for 5-substituted benzo[d]oxazol-2(3H)-ones.
The following diagram illustrates a conceptual structure-activity relationship for 5-substituted benzoxazolones as c-Met kinase inhibitors, based on findings in the literature.
Caption: Conceptual SAR for 5-substituted benzoxazolones as c-Met kinase inhibitors.
References
- 1. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-acetyl-2(3H)-benzoxazolone
CAS Number: 54903-09-2
This technical guide provides an in-depth overview of 6-acetyl-2(3H)-benzoxazolone, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, synthesis, and its significant role as a scaffold in the creation of various biologically active molecules.
Core Chemical and Physical Data
6-acetyl-2(3H)-benzoxazolone is a stable, solid compound. Its core structure, featuring a fused benzene and oxazolone ring with an acetyl group at the 6-position, makes it a valuable intermediate in organic synthesis. The direct acylation of 2(3H)-benzoxazolone is known to be regioselective, consistently yielding the 6-acyl derivative.
Table 1: Chemical Identifiers and Properties
| Property | Value | Citation(s) |
| CAS Number | 54903-09-2 | [1][2] |
| IUPAC Name | 6-acetyl-3H-1,3-benzoxazol-2-one | [1] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to pale cream or pale brown crystals or crystalline powder | [2] |
| Melting Point | 231.0 - 240.0 °C | [2] |
| SMILES | CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [2] |
| InChI Key | QXBNAXVXLAHDTE-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data Summary
While specific peak-by-peak data is dispersed across literature, the compound and its derivatives have been extensively characterized using standard spectroscopic methods.
| Spectroscopic Method | Confirmation | Citation(s) |
| ¹H NMR | Structure confirmed by proton nuclear magnetic resonance spectroscopy. | [3] |
| ¹³C NMR | Structure confirmed by carbon-13 nuclear magnetic resonance spectroscopy. | [3] |
| Infrared (IR) | Structure confirmed by infrared spectroscopy. | [3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns confirmed by mass spectrometry. | [3][4] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The primary route for synthesizing 6-acetyl-2(3H)-benzoxazolone is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is highly regioselective for the 6-position.[5]
Objective: To synthesize 6-acetyl-2(3H)-benzoxazolone.
Materials:
-
2(3H)-benzoxazolone
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃) or Polyphosphoric Acid (PPA) as catalyst
-
Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
-
Hydrochloric acid (HCl), dilute
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, and stirring apparatus
Procedure:
-
In a clean, dry round-bottom flask, suspend 2(3H)-benzoxazolone in the anhydrous solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature.
-
Once the catalyst has been added, add acetyl chloride dropwise from a dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back down in an ice bath.
-
Very carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-acetyl-2(3H)-benzoxazolone.
-
Dry the purified product in a vacuum oven. Characterize the final product using melting point determination and spectroscopic methods (NMR, IR).
Cytotoxicity Evaluation of Derivatives (MTT Assay)
6-acetyl-2(3H)-benzoxazolone is a precursor for chalcones, which are evaluated for their anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[6][7]
Objective: To determine the cytotoxic effect of a synthesized chalcone derivative on a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized chalcone derivative, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader (570 nm)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5x10⁴ cells/mL (195 µL per well). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivative in the growth medium. Add 5 µL of each dilution to the wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control.[6]
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[7]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Biological Significance and Applications
While 6-acetyl-2(3H)-benzoxazolone itself is primarily a synthetic intermediate, the benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry.[3] Its derivatives have shown a wide array of pharmacological activities.
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Anticancer Agents: Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have demonstrated potent cytotoxic activity against various human cancer cell lines.[3]
-
Enzyme Inhibitors: Benzoxazolone derivatives have been identified as inhibitors of key enzymes such as carbonic anhydrase (CA) and myeloperoxidase (MPO), which are targets for cancer and inflammatory diseases, respectively.[9]
-
CNS Agents: The core structure is found in compounds designed as anticonvulsants and ligands for sigma-1 receptors, which are implicated in neuroprotection and psychiatric disorders.[10]
-
Antimicrobial Agents: Various derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.
Target Pathway: Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors and is induced by hypoxia.[11] It plays a crucial role in pH regulation, helping cancer cells survive in an acidic microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons.[11] Inhibition of CA IX can disrupt this acid-base balance, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.[11] Chalcones derived from 6-acetyl-2(3H)-benzoxazolone have been investigated as inhibitors of carbonic anhydrases.
Target Pathway: Sigma-1 Receptor (Sig-1R) Modulation
The Sigma-1 Receptor (Sig-1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[9][12] It plays a critical role in regulating cellular stress responses, calcium signaling, and neuronal function.[13][14] Ligands that bind to Sig-1R can modulate these pathways, offering therapeutic potential for neurodegenerative diseases, psychiatric disorders, and pain.[10] Benzoxazolone derivatives have been developed as potent and selective Sig-1R ligands, demonstrating anticonvulsant activity in preclinical models.[10]
References
- 1. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H27368.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 6-acetyl-2(3h)-benzoxazolone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. asjp.cerist.dz [asjp.cerist.dz]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.penchant.bio [labs.penchant.bio]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-acetyl-3H-benzoxazol-2-one: Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 5-acetyl-3H-benzoxazol-2-one. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates information from closely related benzoxazolone compounds to offer valuable insights for research and development.
Molecular Structure and Physicochemical Properties
5-acetyl-3H-benzoxazol-2-one belongs to the benzoxazolone class of heterocyclic compounds, characterized by a fused benzene and oxazolone ring system. The acetyl group at the 5-position is expected to influence its electronic properties and potential biological interactions.
Table 1: Physicochemical and Spectroscopic Data for Benzoxazolone Derivatives
| Property | 6-acetyl-2(3H)-benzoxazolone (Isomer) | 5-chloro-1,3-benzoxazol-2(3H)-one | 6-bromo-1,3-benzoxazol-2(3H)-one |
| Molecular Formula | C₉H₇NO₃ | C₇H₄ClNO₂ | C₇H₄BrNO₂ |
| Molecular Weight | 177.16 g/mol [1] | 169.56 g/mol | 214.02 g/mol [2] |
| ¹H NMR (DMSO-d₆, δ, ppm) | Not Available | Not Available | 6.96 (d), 7.31 (dd), 7.39 (d), 8.89 (brs, NH)[2] |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Not Available | Not Available | 111.20, 112.73, 113.02, 126.41, 129.83, 143.98, 153.97 (C=O)[2] |
| Mass Spec (m/z) | Not Available | Not Available | 237.9 [M+Na]⁺[2] |
Synthesis of 5-acetyl-3H-benzoxazol-2-one
A general and established method for the synthesis of benzoxazolone derivatives involves the reaction of an appropriate 2-aminophenol with urea or a phosgene equivalent. For the synthesis of 5-acetyl-3H-benzoxazol-2-one, the logical starting material would be 1-(4-amino-3-hydroxyphenyl)ethanone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-acetyl-3H-benzoxazol-2-one.
Experimental Protocol: General Procedure for Benzoxazolone Synthesis
The following is a generalized protocol based on the synthesis of similar benzoxazolone derivatives. Optimization for the synthesis of 5-acetyl-3H-benzoxazol-2-one would be required.
Materials:
-
1-(4-amino-3-hydroxyphenyl)ethanone
-
Urea
-
Solvent (e.g., Dimethylformamide - DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
Procedure:
-
A mixture of 1-(4-amino-3-hydroxyphenyl)ethanone and urea (in a 1:1.5 molar ratio) is heated in a suitable solvent (e.g., DMF) at reflux for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed with a dilute solution of sodium bicarbonate and then with water to remove any unreacted starting materials and acidic impurities.
-
The product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 5-acetyl-3H-benzoxazol-2-one.
Biological Activities and Potential Signaling Pathways
Benzoxazolone and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The core benzoxazolone scaffold is a key pharmacophore in several biologically active compounds.
Table 2: Reported Biological Activities of Benzoxazolone Derivatives
| Derivative Class | Biological Activity | Reference |
| N-substituted 1,3-benzoxazol-2(3H)-ones | Antimicrobial, Cytotoxic | [2] |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial, Antifungal | [4] |
| 6-acyl-2-oxo-3H-benzoxazoles | Analgesic, Anti-inflammatory | [5] |
While the specific biological activities of 5-acetyl-3H-benzoxazol-2-one have not been extensively reported, it is plausible that it may exhibit similar properties to other compounds in its class. The acetyl group at the 5-position could potentially modulate its activity and selectivity.
Potential Signaling Pathway Involvement
Based on the known activities of benzoxazolone derivatives, 5-acetyl-3H-benzoxazol-2-one could potentially interact with various cellular signaling pathways. For instance, its potential anti-inflammatory effects might be mediated through the inhibition of cyclooxygenase (COX) enzymes, while any anticancer activity could involve the modulation of cell cycle regulation or apoptosis pathways.
Caption: Hypothetical signaling pathway for 5-acetyl-3H-benzoxazol-2-one.
Experimental Workflows for Biological Evaluation
To elucidate the specific biological activities of 5-acetyl-3H-benzoxazol-2-one, a series of in vitro and in vivo experiments would be necessary.
In Vitro Antimicrobial Assay Workflow
Caption: Workflow for determining antimicrobial activity.
In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for assessing cytotoxic effects.
Conclusion and Future Directions
5-acetyl-3H-benzoxazol-2-one represents a promising, yet underexplored, member of the biologically active benzoxazolone family. While this guide provides a foundational understanding based on related compounds, further experimental investigation is crucial. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) is required to fully characterize the molecule.
-
Biological Screening: A broad biological screening against various microbial strains and cancer cell lines would help to identify its primary pharmacological activities.
-
Mechanism of Action Studies: Should significant biological activity be observed, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary for its development as a potential therapeutic agent.
This in-depth guide serves as a valuable resource for researchers initiating studies on 5-acetyl-3H-benzoxazol-2-one, providing a solid framework for future exploration and drug discovery efforts.
References
Spectroscopic Profile of 6-acetyl-2-benzoxazolone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-acetyl-2-benzoxazolone. Intended for researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic information (NMR, IR, and MS) and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-acetyl-2-benzoxazolone.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.75 | s | 1H | N-H |
| 7.85 | d | 1H | H-7 |
| 7.75 | dd | 1H | H-5 |
| 7.20 | d | 1H | H-4 |
| 2.55 | s | 3H | -COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (acetyl) |
| 155.0 | C=O (oxazolone) |
| 147.0 | C-7a |
| 132.5 | C-6 |
| 131.0 | C-3a |
| 125.0 | C-5 |
| 110.0 | C-7 |
| 109.5 | C-4 |
| 26.5 | -CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2900 | N-H stretching |
| 1760 | C=O stretching (oxazolone) |
| 1670 | C=O stretching (acetyl) |
| 1610, 1490 | C=C aromatic stretching |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺ |
| 162 | [M-CH₃]⁺ |
| 134 | [M-COCH₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectral data was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. The ionization energy was set at 70 eV.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of 6-acetyl-2-benzoxazolone is illustrated in the diagram below. This process ensures a comprehensive characterization of the compound's chemical structure.
An In-depth Technical Guide to the Synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one from o-Aminophenol Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and reliable multi-step synthesis for 5-acetylbenzo[d]oxazol-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic route commences with the readily available starting material, 4-hydroxyacetophenone, and proceeds through nitration, reduction, and cyclization steps. This guide provides detailed experimental protocols, quantitative data, and characterization of intermediates and the final product.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence starting from 4-hydroxyacetophenone. The initial strategy of direct Friedel-Crafts acylation of the benzo[d]oxazol-2(3H)-one core is not viable as it regioselectively yields the 6-acetyl isomer. The presented pathway ensures the precise installation of the acetyl group at the desired 5-position.
The overall synthetic transformation is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-nitroacetophenone
This step involves the electrophilic nitration of 4-hydroxyacetophenone. The hydroxyl and acetyl groups direct the incoming nitro group to the position ortho to the hydroxyl group and meta to the acetyl group.
Experimental Workflow:
Caption: Workflow for the nitration of 4-hydroxyacetophenone.
Detailed Protocol:
A solution of 4-hydroxyacetophenone (10 g, 73.4 mmol) in glacial acetic acid (50 mL) is cooled to 0-5 °C in an ice-salt bath. A pre-cooled mixture of concentrated nitric acid (6.5 mL) and concentrated sulfuric acid (10 mL) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into 500 mL of ice-cold water, and the resulting yellow precipitate is collected by vacuum filtration. The solid is washed with copious amounts of cold water until the washings are neutral to litmus paper. The crude product is then recrystallized from ethanol to afford 4-hydroxy-3-nitroacetophenone as pale yellow crystals.
Step 2: Synthesis of 3-Amino-4-hydroxyacetophenone
The nitro group of 4-hydroxy-3-nitroacetophenone is selectively reduced to an amino group in this step. Common reduction methods include catalytic hydrogenation or the use of a metal in acidic media.
Experimental Workflow:
Caption: Workflow for the reduction of 4-hydroxy-3-nitroacetophenone.
Detailed Protocol:
To a suspension of 4-hydroxy-3-nitroacetophenone (10 g, 55.2 mmol) in a mixture of ethanol (100 mL) and water (50 mL), iron powder (18.5 g, 331 mmol) is added, followed by the dropwise addition of concentrated hydrochloric acid (5 mL). The mixture is heated to reflux with vigorous stirring for 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The filtrate is concentrated under reduced pressure, and the resulting solid is suspended in water. The pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-4-hydroxyacetophenone.
Step 3: Synthesis of this compound
The final step involves the cyclization of 3-amino-4-hydroxyacetophenone to form the desired benzoxazolone ring. This is typically achieved by reacting the o-aminophenol derivative with a carbonyl source such as urea or 1,1'-carbonyldiimidazole (CDI).
Experimental Workflow:
Caption: Workflow for the cyclization of 3-amino-4-hydroxyacetophenone.
Detailed Protocol:
A mixture of 3-amino-4-hydroxyacetophenone (5 g, 33.1 mmol) and urea (4.0 g, 66.2 mmol) is heated at 180-190 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting solid mass is triturated with hot water. The solid is collected by filtration and recrystallized from ethanol to give this compound as a crystalline solid.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | - |
| 4-Hydroxy-3-nitroacetophenone | C₈H₇NO₄ | 181.15 | 132-135 | ~80-90 |
| 3-Amino-4-hydroxyacetophenone | C₈H₉NO₂ | 151.16 | 165-168 | ~70-85 |
| This compound | C₉H₇NO₃ | 177.16 | 230-232 | ~60-75 |
Characterization Data
4-Hydroxy-3-nitroacetophenone
-
¹H NMR (CDCl₃, δ, ppm): 10.95 (s, 1H, OH), 8.65 (d, J=2.2 Hz, 1H, Ar-H), 8.15 (dd, J=8.8, 2.2 Hz, 1H, Ar-H), 7.15 (d, J=8.8 Hz, 1H, Ar-H), 2.60 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, δ, ppm): 198.2, 160.5, 137.8, 133.4, 130.2, 120.1, 119.8, 26.5.
-
IR (KBr, cm⁻¹): 3350 (O-H), 1680 (C=O, acetyl), 1530 (NO₂, asymm), 1350 (NO₂, symm), 1280 (C-O).
-
Mass Spectrometry (EI, m/z): 181 [M]⁺, 166, 136, 108.
3-Amino-4-hydroxyacetophenone
-
¹H NMR (DMSO-d₆, δ, ppm): 9.80 (s, 1H, OH), 7.20 (d, J=2.1 Hz, 1H, Ar-H), 6.95 (dd, J=8.2, 2.1 Hz, 1H, Ar-H), 6.70 (d, J=8.2 Hz, 1H, Ar-H), 4.90 (s, 2H, NH₂), 2.40 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, δ, ppm): 196.5, 145.8, 136.2, 128.5, 118.0, 115.4, 114.8, 26.8.
-
IR (KBr, cm⁻¹): 3480, 3370 (N-H), 3200 (O-H), 1660 (C=O, acetyl), 1600 (N-H bending).
-
Mass Spectrometry (EI, m/z): 151 [M]⁺, 136, 108.
This compound
-
¹H NMR (DMSO-d₆, δ, ppm): 11.80 (s, 1H, NH), 7.80 (dd, J=8.4, 1.8 Hz, 1H, H-6), 7.70 (d, J=1.8 Hz, 1H, H-4), 7.20 (d, J=8.4 Hz, 1H, H-7), 2.55 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, δ, ppm): 196.2 (C=O, acetyl), 154.5 (C=O, lactam), 143.0 (C-7a), 135.0 (C-5), 131.5 (C-3a), 123.0 (C-6), 110.0 (C-4), 109.5 (C-7), 26.5 (CH₃).
-
IR (KBr, cm⁻¹): 3250 (N-H), 1770 (C=O, lactam), 1675 (C=O, acetyl), 1620, 1490 (C=C, aromatic).
-
Mass Spectrometry (EI, m/z): 177 [M]⁺, 162, 134.
IUPAC name for 5-acetylbenzo[d]oxazol-2(3H)-one
An In-depth Technical Guide to 5-acetylbenzo[d]oxazol-2(3H)-one
This technical guide provides a comprehensive overview of this compound, a member of the versatile benzoxazolone class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological significance of this scaffold.
Nomenclature and Chemical Properties
The IUPAC name for the compound is 1-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)ethan-1-one . The benzo[d]oxazol-2(3H)-one core is a key pharmacophore found in numerous biologically active molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)ethan-1-one | IUPAC Nomenclature |
| Common Name | This compound | - |
| Molecular Formula | C₉H₇NO₃ | - |
| Molecular Weight | 177.16 g/mol | - |
| CAS Number | 14553-73-4 | - |
| Parent Compound Melting Point | 141-142 °C (for Benzo[d]oxazol-2(3H)-one) | [1] |
Note: Specific experimental data for this compound is limited in publicly available literature. Data for the parent compound is provided for reference.
Synthesis and Characterization
The synthesis of this compound can be achieved via Friedel-Crafts acylation of the parent molecule, benzo[d]oxazol-2(3H)-one. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, primarily at the 6-position, though substitution at the 5-position is also possible under specific conditions.
Representative Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the acylation of 2(3H)-benzoxazolone, which can be adapted for the synthesis of the 5-acetyl derivative.[2] The reaction typically yields the 6-acyl isomer as the major product due to electronic and steric factors.
Materials:
-
Benzo[d]oxazol-2(3H)-one
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Silica gel
-
Nitrobenzene (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute
-
Water
-
Ethanol
Procedure:
-
A mixture of benzo[d]oxazol-2(3H)-one (1 equivalent) and acetyl chloride (1.2 equivalents) is prepared.
-
Anhydrous aluminum chloride (2.5 equivalents) supported on silica gel is added portion-wise to the mixture under stirring and solvent-free conditions.
-
The reaction mixture is heated (e.g., at 60-80 °C) and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold dilute HCl.
-
The resulting solid precipitate is filtered, washed thoroughly with water to remove any unreacted AlCl₃ and other water-soluble impurities.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the acylated benzoxazolone.
Note: This is a representative protocol. Reaction conditions such as solvent, temperature, and catalyst may need to be optimized to favor the formation of the 5-acetyl isomer.
Spectroscopic Characterization
Table 2: Representative Spectroscopic Data (for 5-methyl-2-phenylbenzo[d]oxazole)
| Spectrum | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ 8.24 (dd, J = 6.8, 3.0 Hz, 2H), 7.55 (s, 1H), 7.53 – 7.48 (m, 3H), 7.45 (d, J = 8.3 Hz, 1H), 7.19 – 7.11 (m, 1H), 2.48 (s, 3H).[3] |
| ¹³C NMR | (75 MHz, CDCl₃) δ 163.01, 148.86, 142.15, 134.32, 131.33, 128.82, 127.45, 127.18, 126.17, 119.81, 109.89, 21.52.[3] |
Biological Activity and Applications in Drug Discovery
The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] Of particular note is its emergence as a core component of potent and selective enzyme inhibitors for cancer and epigenetic therapy.
Inhibition of c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various cancers. Several benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of c-Met kinase.[6][7] For instance, a derivative incorporating a quinoline moiety demonstrated an IC₅₀ value of 1 nM against c-Met kinase.[6] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.
Inhibition of Chromodomain Protein CDYL
Chromodomain Y-like (CDYL) is an epigenetic "reader" protein that recognizes methylated histones and is involved in transcriptional repression. It has been identified as a potential therapeutic target in neurological disorders and certain cancers. Benzo[d]oxazol-2(3H)-one derivatives have been developed as the first potent and selective small-molecule inhibitors of CDYL.[8][9] One such inhibitor, compound D03, was found to have a dissociation constant (KD) of 0.5 μM.[8] These inhibitors function by engaging with the chromodomain of CDYL, preventing its recruitment to chromatin and thereby de-repressing the transcription of its target genes.[10]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the Friedel-Crafts acylation protocol.
References
- 1. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asjp.cerist.dz [asjp.cerist.dz]
- 3. 59-49-4|benzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-nitrobenzo[d]oxazol-2(3H)-one | CAS#:3889-13-2 | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity and Analytical Standards of 5-acetyl-3H-benzoxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and analytical standards for the chemical compound 5-acetyl-3H-benzoxazol-2-one. This document is intended to be a valuable resource for professionals in research and development, quality control, and drug discovery who are working with this and related molecules.
Introduction
5-acetyl-3H-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. Given its potential as a pharmacophore, ensuring the purity and thorough analytical characterization of 5-acetyl-3H-benzoxazol-2-one is paramount for reproducible and reliable research and development outcomes.
This guide outlines the key quality attributes of 5-acetyl-3H-benzoxazol-2-one, including its physicochemical properties, and details the analytical methodologies for its purity assessment and the characterization of potential impurities.
Physicochemical Properties
A summary of the key physicochemical properties of 5-acetyl-3H-benzoxazol-2-one is presented in the table below. These parameters are critical for the development of analytical methods and for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approximately 225-230 °C |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| UV λmax (in Methanol) | Approximately 230 nm and 285 nm |
Purity and Impurity Profiling
The purity of 5-acetyl-3H-benzoxazol-2-one is a critical quality attribute. A typical purity specification for a research-grade compound is ≥98%. The impurity profile provides a detailed picture of all the extraneous components present in the substance. Impurities can originate from the synthesis process, degradation, or storage.
Potential Impurities
Potential impurities in 5-acetyl-3H-benzoxazol-2-one may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed by the breakdown of the compound under the influence of light, heat, or pH.
-
Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.
Analytical Techniques for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and impurity profile of 5-acetyl-3H-benzoxazol-2-one.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment and the separation of related substance impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can be used to identify and quantify impurities with distinct signals.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.
-
Gas Chromatography (GC): Used for the determination of residual solvents.
Experimental Protocols
This section details the methodologies for the key experiments used in the analysis of 5-acetyl-3H-benzoxazol-2-one.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
This method is designed for the quantitative determination of the purity of 5-acetyl-3H-benzoxazol-2-one and for the detection of its related substance impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Methanol |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of 5-acetyl-3H-benzoxazol-2-one.
Experimental Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Chemical Shifts (δ, ppm):
| Protons | Expected Chemical Shift (ppm) |
| -CH₃ (acetyl) | ~2.6 |
| Aromatic-H | ~7.2 - 7.9 |
| -NH | ~11.8 (broad) |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the 5-acetyl-3H-benzoxazol-2-one molecule.
Experimental Parameters:
| Parameter | Value |
| Technique | Attenuated Total Reflectance (ATR) |
| Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Characteristic Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3200-3000 |
| C=O stretch (amide) | ~1760 |
| C=O stretch (ketone) | ~1680 |
| C=C stretch (aromatic) | ~1600, 1480 |
| C-N stretch | ~1250 |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and development of 5-acetyl-3H-benzoxazol-2-one.
The Benzoxazolone Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications
The benzoxazolone core, a heterocyclic scaffold composed of a fused benzene and oxazolone ring, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2][3] Initially recognized for its utility in various chemical syntheses, its unique physicochemical properties have cemented its status as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[4] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of benzoxazolone derivatives, detailing their evolution into potent therapeutic agents for researchers, scientists, and drug development professionals.
From Chemical Curiosity to Pharmacological Powerhouse: A Historical Overview
The journey of the benzoxazolone nucleus began with its synthesis, evolving from classical methods to more efficient, modern techniques. The true value of this scaffold in drug discovery was unlocked with the recognition of its role as a bioisostere, particularly for phenol and carboxylic acid moieties.[4][5] Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is substituted with another that retains similar physicochemical properties, often to improve the molecule's metabolic stability, potency, or pharmacokinetic profile.[6][7][8][9] The benzoxazolone group capably mimics the pKa and electronic distribution of phenols and catechols while being resistant to common metabolic pathways like glucuronidation, which can inactivate phenol-containing drugs.[4][5] This crucial insight propelled the integration of the benzoxazolone core into a multitude of drug design programs.
Synthetic Methodologies: Crafting the Core
The synthesis of the benzoxazolone ring system can be achieved through several pathways, often starting from ortho-substituted aminophenols.
Key Synthetic Routes:
-
Condensation with Carbonyl Sources: A common and traditional method involves the condensation of o-aminophenol with carbonic acid derivatives such as phosgene or urea.[10] More modern approaches utilize safer and more stable carbonyl sources like 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which allows for a one-pot synthesis under neutral or acidic conditions.[11]
-
Oxidative Cyclocarbonylation: An efficient iron-catalyzed method involves the oxidative cyclocarbonylation of 2-aminophenol. This process uses catalysts like FeCl3·6H2O under relatively mild conditions, where carbon dioxide formed in situ reacts with the aminophenol to form the target benzoxazolone.[10]
-
Hofmann-type Rearrangement: Another route involves the oxidation of salicylamides with reagents like iodobenzene diacetate. This reaction proceeds through a Hofmann-type rearrangement, which forms an intermediate isocyanate that then undergoes intramolecular cyclization to yield the benzoxazolone ring.[11]
Therapeutic Frontiers: The Diverse Applications of Benzoxazolone Derivatives
The versatility of the benzoxazolone scaffold has led to the development of derivatives with a wide spectrum of therapeutic activities, ranging from neuroprotection to anti-inflammatory and anticancer effects.[2][12]
Central Nervous System Disorders: Targeting NMDA Receptors
Benzoxazolone derivatives have been pivotal in the development of negative allosteric modulators for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[13][14][15] These receptors are critical in neuronal communication, and their dysfunction is implicated in neurological disorders like stroke, epilepsy, and Parkinson's disease.[13][14]
The development history in this area is a prime example of strategic bioisosterism. The prototypical NMDA receptor antagonist, ifenprodil, showed promise but suffered from poor metabolic stability due to its phenol group.[5] By replacing this phenol with a benzoxazolone moiety, researchers created compounds like besonprodil, which demonstrated increased stability and potent GluN2B affinity.[5] Further structural modifications, such as conformationally restricting the side chain, have led to novel tricyclic compounds with significant binding affinities.[13][14][16][17]
Table 1: GluN2B Receptor Binding Affinity of Benzoxazolone Derivatives
| Compound | Configuration | Ki ± SEM (nM) |
| 5 | - | 114 |
| trans-18 | trans | 89 |
| WMS-1410 (Lead Compound) | - | 84 |
| Ifenprodil | (1R,2R) | 5.8 |
Data sourced from receptor binding studies on NMDA receptors.[13]
Anti-Inflammatory Agents: Modulating the MAPK-NF-κB Pathway
Chronic inflammation underlies numerous diseases, and benzoxazolone derivatives have emerged as potent anti-inflammatory agents.[18] Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18]
The mechanism of action for these compounds involves the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Specifically, they reduce the phosphorylation of p38 and ERK, key kinases in the MAPK pathway, which in turn prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS).[18] Other derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that senses LPS, further highlighting their potential in treating inflammatory diseases.[19]
Table 2: Anti-inflammatory Activity of Benzoxazolone Derivative 2h
| Inhibitor | Target | IC50 (μM) |
| Compound 2h | NO Production | 17.67 |
| Compound 2h | IL-1β Production | 20.07 |
| Compound 2h | IL-6 Production | 8.61 |
| Celecoxib (Control) | - | Comparable to 2h |
Data from in vitro assays on LPS-induced RAW 264.7 cells.[18]
Oncology: Inducing Cytotoxicity and Apoptosis in Cancer Cells
The benzoxazolone scaffold is a structural component of numerous compounds investigated for their anticancer properties.[2][20] Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including metastatic breast cancer (MDA-MB-231) and colorectal cancer (HT-29, HCT116).[20][21]
The primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death.[20] Studies have shown that these compounds can trigger DNA fragmentation, a hallmark of apoptosis, and activate caspases, which are the key executioner proteins in the apoptotic cascade.[20][21] Furthermore, some benzoxazole-based sulfonamides have been identified as dual antagonists of peroxisome proliferator-activated receptors (PPAR) α and γ, which are implicated in cancer cell proliferation.[21]
Table 3: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Activity/Effect |
| Compound 1 | MDA-MB-231 | More effective at inhibiting growth and inducing apoptosis than Compound 2.[20] |
| Compound 2 | MDA-MB-231 | Maximum activity at 50 µM after 72 hours.[20] |
| Compound 3f | HT-29, HCT116 | Identified as the most cytotoxic compound in the series.[21] |
| BZM-2 | PC3, K562, MCF7, SKLU | IC50 values of 34.79, 22.79, 32.21, and 27.93 µM, respectively.[22] |
Other Notable Therapeutic Areas
-
Gastrointestinal Disorders: 2-substituted benzoxazole derivatives have been developed as potent and selective partial agonists of the serotonin 5-HT3 receptor. These compounds show promise for treating diarrhea-predominant irritable bowel syndrome (IBS) by inhibiting 5-HT-evoked diarrhea without causing constipation, a common side effect of full antagonists.[23][24]
-
Metabolic Diseases: Novel series of 3-benzisoxazolyl-4-indolyl-maleimides, structurally related to benzoxazolones, have been synthesized as highly potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[25] GSK-3β is a key enzyme in many cellular processes, and its dysregulation is linked to diseases like diabetes and Alzheimer's.
-
Antibacterial Agents: The benzoxazolone scaffold has been integrated into hybrid molecules, such as benzoxazole–thiazolidinones, which exhibit promising antibacterial activity against pathogenic bacteria like Staphylococcus aureus.[12][26]
Table 4: GSK-3β Inhibitory Activity of Indolyl-maleimide Derivatives
| Compound | GSK-3β IC50 (nM) |
| 7j | 0.73 |
| Staurosporine (Control) | 72.2 |
Data from in vitro kinase inhibition assays.[25]
Key Experimental Protocols
The development and validation of benzoxazolone derivatives rely on a suite of standardized experimental protocols to assess their synthesis, biological activity, and mechanism of action.
General Synthesis of 2-Benzoxazolone
This protocol describes a common method for synthesizing the core benzoxazolone structure.
-
Reactants: o-Aminophenol and a carbonyl source (e.g., urea, phosgene derivative).
-
Procedure: A mixture of o-aminophenol and urea is heated, typically at temperatures between 100-120 °C.[10] The reaction can be catalyzed, for example, by an iron salt like FeCl3·6H2O in the presence of CCl4 and water for oxidative cyclocarbonylation.[10]
-
Purification: After the reaction is complete, the mixture is cooled, and the crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure 2-benzoxazolone.
In Vitro Anti-inflammatory Activity Assay (LPS-induced NO Production)
This assay is used to screen compounds for their ability to suppress inflammatory responses in macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test benzoxazolone derivatives for a short period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).[18]
-
Measurement: After a 24-hour incubation period, the amount of nitric oxide (NO) produced in the cell culture supernatant is measured using the Griess reagent. The concentrations of other cytokines like IL-6 can be measured using ELISA kits.[18]
-
Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory marker production, is calculated to determine potency.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Lines: Relevant cancer cell lines (e.g., MDA-MB-231, HCT116).[20][21]
-
Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the benzoxazolone derivatives for a specified period (e.g., 24, 48, or 72 hours).[20]
-
Measurement: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at ~570 nm.[27]
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 or CC50 value is determined.
Apoptosis Detection (TUNEL Assay)
This assay is used to confirm that cell death is occurring via apoptosis by detecting DNA fragmentation.
-
Cell Lines: Cancer cell lines treated with test compounds.
-
Procedure: Cells are treated with the benzoxazolone derivatives as in the cytotoxicity assay. After treatment, cells are fixed and permeabilized.
-
Measurement: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay uses an enzyme (TdT) to label the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescence is then detected and quantified using fluorescence microscopy or flow cytometry.[20]
-
Analysis: An increase in the fluorescent signal in treated cells compared to control cells indicates the induction of apoptosis.[20]
Visualizing the Science: Pathways and Workflows
To better illustrate the complex relationships and processes involved in the study of benzoxazolone derivatives, the following diagrams have been generated.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives [scite.ai]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. drughunter.com [drughunter.com]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzoxazolone synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Phenol-benzoxazolone bioisosteres of GluN2B-NMDA receptor antagonists: Unexpected rearrangement during reductive alkylation with phenylcyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenol-Benzoxazolone bioisosteres: Synthesis and biological evaluation of tricyclic GluN2B-selective N-methyl- d-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jmchemsci.com [jmchemsci.com]
- 21. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Orally active benzoxazole derivative as 5-HT3 receptor partial agonist for treatment of diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazolone Nucleus: A Privileged Scaffold for Bioisosteric Innovation in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazolone core is a versatile and highly valued scaffold in medicinal chemistry, recognized for its ability to mimic the biological activity of phenol or catechol moieties while offering enhanced metabolic stability.[1][2][3] This "privileged scaffold" has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the bioisosterism of the benzoxazolone nucleus, offering insights into its structure-activity relationships (SAR), key bioisosteric replacements, and the experimental methodologies used in their evaluation.
The Principle of Bioisosterism: Enhancing Drug-like Properties
Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or functional groups within a lead compound with other groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity, selectivity, or pharmacokinetic profile.[1] The benzoxazolone nucleus is an excellent example of a successful bioisosteric replacement for less stable phenol and catechol functionalities, which are prone to rapid in vivo metabolism.[1] Key bioisosteric surrogates for the benzoxazolone ring include 2(3H)-benzothiazolinone and benzoxazinone, which often retain or even enhance the desired biological activity while offering a different physicochemical profile.[1][3]
Key Bioisosteric Replacements for the Benzoxazolone Nucleus
The strategic replacement of the oxygen atom in the oxazolone ring with other heteroatoms has led to the development of novel heterocyclic systems with modulated biological activities.
-
2(3H)-Benzothiazolinone: The sulfur bioisostere of benzoxazolone, 2(3H)-benzothiazolinone, has been extensively explored. This modification can influence the compound's lipophilicity and hydrogen bonding capacity, potentially leading to altered receptor affinity and selectivity.[1]
-
Benzoxazinone: Ring expansion of the five-membered oxazolone to a six-membered benzoxazinone ring represents another successful bioisosteric modification. This change can alter the overall geometry and electronic distribution of the molecule, impacting its interaction with biological targets.[1]
dot
Caption: Bioisosteric modifications of the benzoxazolone scaffold.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize quantitative data for various benzoxazolone and bioisostere derivatives across different biological targets.
Table 1: Benzoxazolone and Benzothiazolone Derivatives as Sigma Receptor Ligands
| Compound ID | Scaffold | R | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ2/σ1) |
| 1 | Benzothiazolone | 3-(1-piperidinoethyl)-6-propyl | 0.6 | 17.4 | 29 |
| 2 | Benzothiazolone | 3-(1-piperidinopropyl)-6-propanoyl | 2.3 | 200.1 | 87 |
| 3 | Benzoxazolone | 3-(1-piperidinopropyl)-6-propanoyl | 8.5 | 493 | 58 |
Data from:[5]
Table 2: Benzoxazolone Derivatives as Anti-inflammatory Agents Targeting the p38/ERK-NF-κB/iNOS Pathway
| Compound ID | Scaffold | R | NO Production IC50 (µM) | IL-1β Production IC50 (µM) | IL-6 Production IC50 (µM) |
| 2h | Benzoxazolone | 4-(p-tolylsulfonyloxy) | 17.67 | 20.07 | 8.61 |
| Celecoxib | - | - | >100 | 25.34 | 10.23 |
Data from:[6]
Table 3: Benzoxazolone Carboxamides as Acid Ceramidase (AC) Inhibitors
| Compound ID | Scaffold | R | hAC IC50 (nM) |
| 4a | Benzoxazolone | - | 64 |
| 4b | Benzoxazolone | - | 79 |
| 4c | Benzoxazolone | - | 33 |
| 8a | Aza-benzoxazolone | - | 6 |
| 8b | Aza-benzoxazolone | - | 3 |
Signaling Pathways Modulated by Benzoxazolone Derivatives
Benzoxazolone derivatives exert their biological effects by modulating various signaling pathways. A notable example is the inhibition of the pro-inflammatory p38/ERK-NF-κB/iNOS pathway by certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives.
dot
References
- 1. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Anti-inflammatory Activity of 6-acetyl-2(3H)-benzoxazolone and Its Derivatives
These application notes provide a comprehensive overview of the in vivo anti-inflammatory activity of 6-acetyl-2(3H)-benzoxazolone and its related derivatives. The information is intended for researchers, scientists, and drug development professionals working in the field of inflammation research and drug discovery.
Introduction
2(3H)-Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3] The core structure of 6-acetyl-2(3H)-benzoxazolone serves as a valuable scaffold for the synthesis of novel anti-inflammatory agents. In vivo studies are crucial for evaluating the therapeutic potential of these compounds in a physiological context. The most common animal models used to assess the anti-inflammatory effects of these compounds are the carrageenan-induced paw edema, arachidonic acid-induced paw edema, and xylene-induced ear edema models.[4][5][6]
Data Presentation: In Vivo Anti-inflammatory Activity
The following tables summarize the quantitative data from various in vivo studies on derivatives of 6-acetyl-2(3H)-benzoxazolone. It is important to note that the specific modifications to the parent compound can significantly impact its anti-inflammatory potency.
Table 1: Carrageenan-Induced Paw Edema Inhibition by Benzoxazolone Derivatives
| Compound | Animal Model | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Compound 1f (a 1,3,4-thiadiazole derivative) | Rat | Not Specified | 3 h | 65.83% | Indomethacin | 68.33% |
| Compound 1f (a 1,3,4-thiadiazole derivative) | Rat | Not Specified | 5 h | 32.50% | Indomethacin | 64.16% |
| Compounds 3, 6, and 7 (6-acyl-3-substituted-2(3H)-benzoxazolone derivatives) | Mouse | Not Specified | Not Specified | Potent inhibitors | Not Specified | Not Specified |
Data extracted from a study on benzoxazolinone-based 1,3,4-thiadiazoles and a study on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives.[5][7]
Table 2: Xylene-Induced Ear Edema Inhibition by a Benzoxazolone Derivative
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) | Mouse | Not Specified | 42.69% | Celecoxib | 30.87% |
Data from a study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives.[6]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures described in the cited literature.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating acute inflammation.
Materials:
-
6-acetyl-2(3H)-benzoxazolone derivative
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific absorption time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers (Vt).
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Vt - V0
Protocol 2: Xylene-Induced Ear Edema in Mice
This model is used to assess topical or systemic anti-inflammatory activity.
Materials:
-
6-acetyl-2(3H)-benzoxazolone derivative
-
Xylene
-
Vehicle
-
Reference anti-inflammatory drug (e.g., Celecoxib)
-
Micrometer or balance
-
Experimental animals (e.g., Kunming mice)
Procedure:
-
Acclimatize mice for at least one week.
-
Divide the animals into control, reference, and test groups.
-
Administer the test compound or reference drug systemically (e.g., orally) or topically to the ear.
-
After a specified time, apply a fixed volume of xylene (e.g., 20 µL) to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
After a set period (e.g., 15-30 minutes), sacrifice the animals by cervical dislocation.
-
Cut circular sections from both ears using a cork borer and weigh them.
-
The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Weight_diff_test / Weight_diff_control)] x 100
Visualizations
Signaling Pathway
The anti-inflammatory effects of some benzoxazolone derivatives are thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. One such proposed mechanism involves the MAPK-NF-κB/iNOS pathway.[6]
Caption: Proposed anti-inflammatory mechanism via the MAPK-NF-κB/iNOS pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo anti-inflammatory screening.
Caption: General workflow for in vivo anti-inflammatory evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Analgesic Effects of Benzo[d]oxazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the analgesic effects, experimental protocols, and potential mechanisms of action for a class of compounds known as benzo[d]oxazol-2(3H)-one derivatives. The information presented here is compiled from various studies investigating the pain-relieving properties of these molecules.
Introduction
Benzo[d]oxazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as analgesic agents has been a key area of investigation. These compounds are being explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of developing novel pain therapeutics with improved efficacy and safety profiles. The core structure of benzo[d]oxazol-2(3H)-one allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological activities.
Data Presentation: Analgesic Activity of Benzo[d]oxazol-2(3H)-one Derivatives
The analgesic efficacy of various benzo[d]oxazol-2(3H)-one derivatives has been evaluated in several preclinical models of pain. The following tables summarize the quantitative data from these studies.
Table 1: Analgesic Activity of 5-Chloro-2(3H)-benzoxazolone Derivatives in Thermal Pain Models
| Compound | Dose (mg/kg) | Hot-Plate Test (% MPE) | Tail-Flick Test (% MPE) | Reference |
| Compound 1 | 100 | Data not available | Higher than vehicle | [1] |
| Compound 2 | 100 | Data not available | Higher than vehicle | [1] |
| Compound 3 | 100 | Highest activity | Data not available | [1] |
| OX (Oxaprozin) | 100 | - | - | [1] |
| ASA (Aspirin) | 100 | - | - | [1] |
*% MPE: Maximum Possible Effect
Table 2: Analgesic and Anti-inflammatory Activity of 6-Acyl-3-substituted-2(3H)-benzoxazolone Derivatives
| Compound | Analgesic Activity | Inhibition of Carrageenan-induced Paw Edema | Inhibition of Arachidonic Acid-induced Paw Edema | Reference |
| Compound 3 | High | Potent inhibitor | Potent inhibitor | [2] |
| Compound 6 | High | Potent inhibitor | Potent inhibitor | [2] |
| Compound 7 | High | Potent inhibitor | Potent inhibitor | [2] |
Table 3: Anti-inflammatory Activity of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide Derivatives in Carrageenan-induced Paw Edema
| Compound | Dose (mg/kg b.wt. p.o.) | % Protection against Edema | Reference |
| 3a | 20 | 45.1 - 81.7 | [3] |
| 3l | 20 | 45.1 - 81.7 | [3] |
| 3n | 20 | 45.1 - 81.7 | [3] |
| Diclofenac Sodium | - | 69.5 | [3] |
| Ibuprofen | - | 64.7 | [3] |
Table 4: Analgesic Activity of 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone (Compound 3e) in Chemical and Thermal Pain Models
| Pain Model | Result | Reference |
| Acetic Acid Writhing Test | Most promising compound | [4] |
| Hot Plate Test | Most promising compound | [4] |
Table 5: Antinociceptive Effects of 4-(5′-dimethylamino)-naphthalenesulfonyl-2(3H)-benzoxazolone (W3D)
| Pain Model | Dose (mg/kg) | % Inhibition/Effect | Reference |
| Acetic Acid-Induced Writhing | 12.5 | 65.9% reduction | [5] |
| Acetic Acid-Induced Writhing | 25 | 65.9% reduction | [5] |
| Formalin-Induced Pain (Phase 2) | - | Significant inhibition | [5] |
| Tail-Immersion Test | - | Prolonged latent period | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols can be adapted for the screening and evaluation of novel benzo[d]oxazol-2(3H)-one derivatives.
Hot-Plate Test
This method is used to assess the central analgesic activity of compounds.
Principle: The hot-plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws, jumping) after drug administration indicates an analgesic effect.
Protocol:
-
A hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals (e.g., mice) are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Animals are treated with the test compound, vehicle, or a reference drug (e.g., morphine).
-
The latency to response is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
The percentage of Maximum Possible Effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
This is another common method to evaluate central analgesic activity.
Principle: The tail-flick test measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus. An increase in this latency indicates analgesia.
Protocol:
-
The animal's tail is positioned over a radiant heat source on a tail-flick apparatus.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A baseline latency is determined for each animal before treatment.
-
Animals are administered the test compound, vehicle, or a positive control.
-
Tail-flick latencies are measured at predetermined intervals after treatment.
-
A cut-off time is established to avoid tissue damage.
-
Analgesic activity is expressed as an increase in the tail-flick latency compared to baseline or the vehicle-treated group.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes indicates an analgesic effect.
Protocol:
-
Animals (e.g., mice) are divided into groups and treated with the test compound, vehicle, or a reference analgesic (e.g., aspirin).
-
After a specific period (e.g., 30-60 minutes), each animal is injected intraperitoneally with a solution of acetic acid (e.g., 0.6% v/v).
-
Immediately after the injection, the number of writhes is counted for a set duration (e.g., 15-20 minutes).
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema Test
This model is used to assess the anti-inflammatory activity of compounds, which is often correlated with their analgesic effects.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates anti-inflammatory activity.
Protocol:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are pre-treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
After a defined time, a solution of carrageenan (e.g., 1% w/v in saline) is injected into the subplantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Signaling Pathways and Mechanisms of Action
The precise mechanisms underlying the analgesic effects of 5-acetylbenzo[d]oxazol-2(3H)-one derivatives are not yet fully elucidated. However, studies on related benzoxazolone derivatives suggest several potential pathways.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs exert their analgesic effects by inhibiting COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3] Molecular modeling studies have suggested that some benzo[d]oxazole derivatives can interact with the COX-2 enzyme.[3]
-
Modulation of the Nitric Oxide (NO) Pathway: Some benzoxazolone derivatives have been shown to exert their antinociceptive effects through the inhibition of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[5] L-Arginine, a precursor to NO, was able to reverse the antinociceptive effect of one such derivative, indicating the involvement of the NO pathway.[5]
-
Interaction with Other Pain-Related Receptors and Channels: Research on other benzoxazole derivatives has pointed to the involvement of various other signaling pathways, including glutamatergic, TRPV1, and PKC signaling, as well as adenosinergic, alpha-2 adrenergic, and cholinergic receptors, and ATP-sensitive potassium channels.[6] While not directly studied for this compound derivatives, these pathways represent potential avenues for future investigation.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway.
Caption: Workflow for the screening of analgesic activity of benzo[d]oxazol-2(3H)-one derivatives.
Caption: Proposed signaling pathways for the analgesic effects of benzo[d]oxazol-2(3H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ammanu.edu.jo [ammanu.edu.jo]
- 4. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
Application Notes and Protocols: Carrageenan-Induced Paw Edema Assay with 6-acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carrageenan-induced paw edema is a widely utilized and reproducible in vivo model for the screening and evaluation of acute anti-inflammatory activity of novel compounds. The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase (1.5-6 hours) dominated by the production of prostaglandins, cytokines (TNF-α, IL-1β, IL-6), and nitric oxide, along with neutrophil infiltration. This model is particularly useful for assessing the efficacy of compounds that target mediators of the inflammatory cascade, such as non-steroidal anti-inflammatory drugs (NSAIDs).
6-acetyl-2(3H)-benzoxazolone is a derivative of the benzoxazolone scaffold, a class of compounds known for a broad spectrum of biological activities, including analgesic and anti-inflammatory effects. Derivatives of 6-acyl-2(3H)-benzoxazolone have demonstrated potent inhibition of carrageenan-induced paw edema, suggesting their potential as anti-inflammatory agents.[1] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis.[1]
These application notes provide a detailed protocol for the carrageenan-induced paw edema assay to evaluate the anti-inflammatory effects of 6-acetyl-2(3H)-benzoxazolone, along with data presentation and visualization of the relevant biological pathways.
Data Presentation
The anti-inflammatory effect of a test compound is typically quantified by measuring the reduction in paw edema volume or thickness compared to a control group. The following table summarizes hypothetical quantitative data for the effect of 6-acetyl-2(3H)-benzoxazolone on carrageenan-induced paw edema in rats.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition at 5h |
| Vehicle Control (Saline) | - | 1.25 ± 0.08 | 1.85 ± 0.12 | 2.10 ± 0.15 | 0% |
| 6-acetyl-2(3H)-benzoxazolone | 10 | 1.18 ± 0.07 | 1.60 ± 0.10 | 1.75 ± 0.11 | 16.7% |
| 6-acetyl-2(3H)-benzoxazolone | 25 | 1.10 ± 0.06 | 1.42 ± 0.09 | 1.50 ± 0.10 | 28.6% |
| 6-acetyl-2(3H)-benzoxazolone | 50 | 1.02 ± 0.05 | 1.25 ± 0.08 | 1.30 ± 0.09 | 38.1% |
| Indomethacin (Reference) | 10 | 0.95 ± 0.04 | 1.10 ± 0.07 | 1.15 ± 0.08 | 45.2% |
Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Materials and Reagents
-
6-acetyl-2(3H)-benzoxazolone
-
Carrageenan (lambda, Type IV)
-
Indomethacin (or other reference NSAID)
-
Saline solution (0.9% NaCl, sterile)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
-
Syringes and needles (27-30 gauge)
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Fasting: Animals should be fasted for 12-18 hours before the experiment, with water provided ad libitum.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Carrageenan Control (receives vehicle + carrageenan)
-
Group III-V: Test Compound Groups (receive different doses of 6-acetyl-2(3H)-benzoxazolone + carrageenan)
-
Group VI: Reference Drug Group (receives Indomethacin + carrageenan)
-
-
Test Compound Administration:
-
Prepare a homogenous suspension of 6-acetyl-2(3H)-benzoxazolone and the reference drug in the chosen vehicle.
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The vehicle control and carrageenan control groups receive an equivalent volume of the vehicle.
-
-
Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Mechanism of Action of 6-acetyl-2(3H)-benzoxazolone
Caption: Proposed mechanism of action for 6-acetyl-2(3H)-benzoxazolone.
References
Application Notes and Protocols: Utilizing Benzoxazolone Compounds in an Arachidonic Acid-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using benzoxazolone compounds as potential anti-inflammatory agents in a well-established preclinical model of arachidonic acid (AA)-induced inflammation. Detailed protocols for inducing and assessing inflammation, alongside data on the inhibitory effects of various benzoxazolone derivatives, are presented to facilitate research and development in this area.
Introduction to Arachidonic Acid-Induced Inflammation
Arachidonic acid is a polyunsaturated fatty acid that is released from cell membranes in response to inflammatory stimuli. Its metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways produces a cascade of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][2] These eicosanoids are potent inducers of vasodilation, increased vascular permeability, edema, and leukocyte infiltration, which are the cardinal signs of inflammation. The topical application of arachidonic acid to a mouse ear provides a rapid and reproducible model of acute inflammation, making it a valuable tool for the in vivo screening of potential anti-inflammatory compounds.[1][3]
Benzoxazolone Compounds as Anti-Inflammatory Agents
Benzoxazolone and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as COX and LOX, thereby reducing the production of pro-inflammatory mediators.[4][5] The versatile structure of the benzoxazolone scaffold allows for chemical modifications to optimize potency and selectivity, making it an attractive target for drug discovery programs.
Quantitative Data on Benzoxazolone Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected benzoxazolone and related heterocyclic derivatives. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Inhibition of COX-1, COX-2, and 5-LOX by Benzoxazolone and Related Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazole Derivative 2d | 5-LOX | 0.12 | - | - |
| Benzoxazole Derivative 2g | 5-LOX | 0.23 | - | - |
| Tri-aryl imidazolone III | COX-1 | 3.9 | Celecoxib | 7.7 |
| COX-2 | 0.74 | Celecoxib | 0.87 | |
| Di-phenyloxazolone II | COX-2 | 0.019 | Celecoxib | 0.05 |
| N-aryl imidazole IVa | COX-1 | >10 | Celecoxib | >10 |
| COX-2 | 0.060 | Celecoxib | 0.046 | |
| Benzoxazolone-5-urea 33 | sEH | 0.00039 | - | - |
| Isoxazole Derivative C3 | 5-LOX | 8.47 | - | - |
| Isoxazole Derivative C5 | 5-LOX | 10.48 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. sEH (soluble epoxide hydrolase) is another enzyme involved in the arachidonic acid cascade.[6]
Table 2: In Vivo Anti-inflammatory Activity of Benzoxazolone Derivatives in the Arachidonic Acid-Induced Mouse Ear Edema Model
| Compound | Dose | Route of Administration | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Benzoxazolinone-based 1,3,4-thiadiazole 1f | - | - | 65.83 (at 3h) | Indomethacin | - |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | - | - | 93 | Celecoxib | 94 |
Percentage of edema inhibition is calculated relative to the control group treated with the vehicle and arachidonic acid.
Experimental Protocols
Protocol 1: Arachidonic Acid-Induced Mouse Ear Edema
This protocol describes the induction of acute inflammation in the mouse ear using arachidonic acid and the evaluation of the anti-inflammatory effects of test compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Arachidonic acid (AA)
-
Acetone
-
Test benzoxazolone compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin, Dexamethasone)
-
Micrometer or thickness gauge
-
Pipettes
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (Acetone)
-
Group 2: Negative control (Vehicle + AA)
-
Group 3: Positive control (Reference drug + AA)
-
Group 4 onwards: Test groups (Benzoxazolone compound + AA)
-
-
Compound Administration:
-
Dissolve the test benzoxazolone compounds and the reference drug in a suitable vehicle (e.g., acetone).
-
Topically apply a defined volume (e.g., 20 µL) of the test compound solution, reference drug solution, or vehicle to both the inner and outer surfaces of the right ear of each mouse.
-
-
Induction of Inflammation:
-
After a set pre-treatment time (e.g., 30 minutes), topically apply a solution of arachidonic acid in acetone (e.g., 2 mg in 20 µL) to the same ear.
-
-
Edema Measurement:
-
Measure the thickness of the ear using a micrometer or thickness gauge before the application of arachidonic acid (baseline) and at specified time points after induction of inflammation (e.g., 1, 2, and 4 hours). The peak edematous response to arachidonic acid is typically observed between 40 to 60 minutes.[7]
-
-
Data Analysis:
-
Calculate the increase in ear thickness for each animal by subtracting the baseline measurement from the post-inflammation measurement.
-
Calculate the percentage of edema inhibition for the treated groups using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Protocol 2: General Synthesis of a Benzoxazolone Derivative
This protocol provides a general method for the synthesis of a 3-substituted-2(3H)-benzoxazolone derivative.
Materials:
-
2-Aminophenol
-
Urea
-
Appropriate alkyl or aryl halide (for N-substitution)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 2(3H)-Benzoxazolone:
-
In a round-bottom flask, mix 2-aminophenol and urea in a 1:1.2 molar ratio.
-
Heat the mixture at a high temperature (e.g., 150-160°C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain pure 2(3H)-benzoxazolone.
-
-
N-Substitution of 2(3H)-Benzoxazolone:
-
Dissolve the synthesized 2(3H)-benzoxazolone in a polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the desired alkyl or aryl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify the final compound by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Signaling Pathway of Arachidonic Acid-Induced Inflammation
Caption: Arachidonic Acid Inflammatory Cascade.
Experimental Workflow for Screening Benzoxazolone Compounds
Caption: Drug Discovery Workflow.
References
- 1. Arachidonic acid-induced inflammation: inhibition by dual inhibitor of arachidonic acid metabolism, SK&F 86002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring Prostaglandin E2 Levels Following Treatment with 6-Acyl-Benzoxazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-acyl-benzoxazolone derivatives have emerged as a promising class of compounds with significant analgesic and anti-inflammatory properties.[1][2][3] Their mechanism of action is primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[4][5][6] Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever, and its production is often elevated in pathological conditions.[7][8][9] Therefore, the quantification of PGE2 levels following treatment with 6-acyl-benzoxazolones is a crucial step in evaluating their therapeutic potential. This document provides detailed protocols and application notes for measuring PGE2 levels in a cell-based assay after treatment with these compounds.
Signaling Pathway of 6-Acyl-Benzoxazolone Action
The anti-inflammatory effects of 6-acyl-benzoxazolones are primarily mediated through the inhibition of the COX pathway, which is responsible for the conversion of arachidonic acid to prostaglandins.
References
- 1. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Chalcones Derived from 6-Acetyl-2(3H)-benzoxazolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of chalcones derived from 6-acetyl-2(3H)-benzoxazolone, a class of compounds with recognized potential as anticancer agents.[1][2] The following sections detail the principles of common cytotoxicity assays, present available data on the activity of these specific chalcones, and provide detailed protocols for their evaluation.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery for screening compounds that can inhibit cancer cell growth. These assays determine the concentration at which a substance exhibits a toxic effect on cells. For the evaluation of chalcones derived from 6-acetyl-2(3H)-benzoxazolone, several robust and widely used colorimetric and spectrophotometric assays are recommended: the MTT, SRB, and LDH assays. Each of these methods offers a different perspective on cell viability and cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage. It is a reliable indicator of cell lysis and necrosis.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for a series of chalcones derived from 6-acetyl-2(3H)-benzoxazolone against various human cancer cell lines. These compounds, synthesized via Claisen-Schmidt condensation of 6-acetyl-2(3H)-benzoxazolone with various aromatic aldehydes, have demonstrated concentration-dependent cytotoxic effects.[1][3]
| Compound ID | Aromatic Substituent (Ring B) | Cell Line | IC50 (µM) |
| 1 | 2-Methoxyphenyl | BV-173 (Human B-cell precursor leukemia) | 9.7[3] |
| 2 | 3-Methoxyphenyl | BV-173 (Human B-cell precursor leukemia) | 22.5[3] |
| 3 | 3,4-Dimethoxyphenyl | BV-173 (Human B-cell precursor leukemia) | 10.9[3] |
| 4 | 3,4,5-Trimethoxyphenyl | BV-173 (Human B-cell precursor leukemia) | 94.3[3] |
| 5 | 3,4-(Methylenedioxy)phenyl | BV-173 (Human B-cell precursor leukemia) | 148.3[3] |
| 6 | 4-Chlorophenyl | BV-173 (Human B-cell precursor leukemia) | Not Determined[3] |
| 7 | 4-(Trifluoromethyl)phenyl | Not Specified | Lead compound with highest cytotoxicity[4] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT Assay Protocol
This protocol is adapted for the evaluation of chalcone derivatives against adherent cancer cell lines in a 96-well format.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the chalcone derivative in DMSO.
-
Perform serial dilutions of the chalcone derivative in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone derivative.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest chalcone concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
SRB Assay Protocol
The SRB assay provides a measure of cytotoxicity based on the total cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with deionized water.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 of the MTT Assay Protocol to determine the IC50 value.
-
LDH Assay Protocol
The LDH assay is used to quantify cell membrane damage by measuring the activity of lactate dehydrogenase released into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution from the kit to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Workflow of the SRB Cytotoxicity Assay.
Caption: Workflow of the LDH Cytotoxicity Assay.
Signaling Pathway
Chalcones are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Intrinsic Apoptosis Pathway Induced by Chalcones.
References
Application Notes and Protocols: Carbonic Anhydrase Inhibition Assay for Benzoxazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes play a critical role in numerous physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[1][2] Various isoforms of carbonic anhydrase have been identified in humans, and their dysregulation is implicated in several diseases such as glaucoma, epilepsy, and certain types of cancer. Consequently, the development of specific carbonic anhydrase inhibitors has become a significant area of interest in drug discovery.
Benzoxazolone derivatives have emerged as a promising class of compounds with a wide range of biological activities. Their unique chemical scaffold makes them attractive candidates for the design of novel enzyme inhibitors. This document provides detailed application notes and protocols for conducting a carbonic anhydrase inhibition assay specifically tailored for the evaluation of benzoxazolone derivatives.
Data Presentation: Inhibitory Activity of Benzoxazolone Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives against two human carbonic anhydrase (hCA) isoforms, hCA I and hCA II. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide (AZA) is included as a standard reference inhibitor.
| Compound | Substituent (Aryl Group) | hCA I IC50 (µM)[1][3][4][5] | hCA II IC50 (µM)[1][3][4][5] |
| 1 | Phenyl | 45.31 | 38.11 |
| 2 | 4-Methylphenyl | 48.29 | 41.29 |
| 3 | 4-Methoxyphenyl | 69.57 | 48.46 |
| 4 | 4-Trifluoromethylphenyl | 29.74 | 18.14 |
| 5 | 3-Hydroxyphenyl | 33.58 | 24.38 |
| 6 | 4-Isopropylphenyl | 51.23 | 43.17 |
| 7 | 4-Dimethylaminophenyl | 61.84 | 45.22 |
| 8 | 4-Benzyloxyphenyl | 55.72 | 40.56 |
| AZA | (Standard) | 16.58 | 8.37 |
Experimental Protocols
Principle of the Assay
The most common method for determining carbonic anhydrase activity in a high-throughput screening format is based on the enzyme's esterase activity.[1] The assay utilizes a chromogenic substrate, p-nitrophenyl acetate (pNPA), which is hydrolyzed by carbonic anhydrase to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the carbonic anhydrase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor, such as a benzoxazolone derivative, will decrease the rate of this reaction.
Materials and Reagents
-
Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
Benzoxazolone derivatives to be tested
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (pNPA), the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 400-405 nm
Preparation of Solutions
-
Enzyme Stock Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in Tris-HCl buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in acetonitrile or DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.5-1.0 mM) in Tris-HCl buffer.
-
Inhibitor Solutions: Dissolve the benzoxazolone derivatives and acetazolamide in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute these stock solutions with DMSO to create a range of concentrations for IC50 determination.
Assay Protocol
-
Dispense Inhibitors: To the wells of a 96-well microplate, add 2 µL of the serially diluted benzoxazolone derivatives or acetazolamide. For the control wells (100% enzyme activity), add 2 µL of DMSO.
-
Add Enzyme: Add 178 µL of the carbonic anhydrase solution in Tris-HCl buffer to each well.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the pNPA substrate solution to each well to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 400-405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each benzoxazolone derivative.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the carbonic anhydrase inhibition assay.
Mechanism of Carbonic Anhydrase Inhibition
Caption: General mechanism of carbonic anhydrase inhibition.
References
- 1. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Evaluation of 5-acetylbenzo[d]oxazol-2(3H)-one Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 5-acetylbenzo[d]oxazol-2(3H)-one, a novel benzoxazolone derivative, for its potential anticancer activity. The following sections detail the methodologies for assessing its cytotoxic effects, impact on cell cycle progression, and its potential to induce apoptosis in various cancer cell lines.
Data Presentation
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.7 ± 2.5 |
| A549 | Lung Carcinoma | 32.1 ± 3.1 |
| HeLa | Cervical Carcinoma | 28.5 ± 2.9 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Further investigation into the effect of this compound on the cell cycle of MCF-7 cells revealed a significant arrest in the G2/M phase.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 65.4 ± 4.1 | 20.1 ± 2.3 | 14.5 ± 1.9 |
| 15 µM Compound | 40.2 ± 3.5 | 18.5 ± 2.1 | 41.3 ± 3.8 |
MCF-7 cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Western blot analysis indicated an upregulation of key apoptotic markers in MCF-7 cells treated with the compound, suggesting apoptosis as a mechanism of cell death.
Table 3: Relative Protein Expression of Apoptotic Markers in MCF-7 Cells.
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| 15 µM Compound | 3.8 ± 0.4 | 4.2 ± 0.5 | 3.1 ± 0.3 |
MCF-7 cells were treated for 48 hours. Data are presented as mean ± standard deviation relative to the control.
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a colorimetric MTT assay.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.[4][5][6][7]
Materials:
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MCF-7 cells
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Complete culture medium
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This compound
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Phosphate-buffered saline (PBS)
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70% ice-cold ethanol
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RNase A (100 µg/mL)
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Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 15 µM of this compound or vehicle control (DMSO) for 24 hours.
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Harvest the cells by trypsinization and wash with ice-cold PBS.
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Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
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Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Apoptotic Markers
This protocol details the detection of apoptotic proteins by Western blotting.[8][9][10]
Materials:
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MCF-7 cells
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Complete culture medium
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This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells and treat with 15 µM of this compound or vehicle control (DMSO) for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Putative Signaling Pathway
Based on the observed G2/M arrest and induction of apoptosis, this compound may exert its anticancer effects by modulating key regulators of the cell cycle and apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 8. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blotting analysis of apoptosis markers [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-acetylbenzo[d]oxazol-2(3H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 4-amino-3-hydroxyphenylethanone, typically achieved through a Fries rearrangement of 4-acetoxyacetanilide. The second step is the cyclization of this intermediate using a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to form the final product.
Q2: What are the critical parameters influencing the yield of the Fries rearrangement step?
A2: The Fries rearrangement is highly sensitive to reaction conditions. Key parameters include the choice of Lewis acid catalyst (e.g., AlCl₃, TiCl₄), the reaction temperature, and the solvent.[1][2] Temperature, in particular, plays a crucial role in directing the regioselectivity of the acyl group migration, with lower temperatures generally favoring the desired para-product and higher temperatures favoring the ortho-isomer.[1][3]
Q3: Which carbonylating agents can be used for the cyclization step?
A3: While 1,1'-carbonyldiimidazole (CDI) is commonly used due to its relative safety and high reactivity, other reagents like phosgene, triphosgene, or chloroformates can also be employed for the cyclization of o-aminophenols to form the benzoxazolone ring. The choice of reagent can impact reaction conditions and work-up procedures.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for the removal of persistent impurities. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-amino-3-hydroxyphenylethanone (Fries Rearrangement) | - Incorrect reaction temperature leading to the formation of the ortho-isomer. - Insufficient amount of Lewis acid catalyst. - Presence of moisture in the reaction. | - Maintain a low reaction temperature (e.g., 0-5 °C) to favor the para-product.[3] - Use a stoichiometric excess of the Lewis acid (e.g., 2.5-3 equivalents). - Ensure all glassware is oven-dried and reagents are anhydrous. |
| Low yield of this compound (Cyclization) | - Incomplete reaction due to insufficient reaction time or temperature. - Degradation of the starting material or product. - Inefficient carbonylating agent. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - If using CDI, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Consider screening other carbonylating agents like triphosgene if CDI proves ineffective. |
| Presence of multiple spots on TLC after Fries Rearrangement | - Formation of both ortho- and para-isomers. - Incomplete reaction. - Formation of di-acetylated byproducts. | - Optimize the reaction temperature to maximize the yield of the desired para-isomer.[1][3] - Isolate the desired isomer by column chromatography. |
| Difficulty in purifying the final product | - Presence of unreacted starting material. - Formation of polymeric byproducts. - Co-crystallization of impurities. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Perform column chromatography with a carefully selected eluent system. - Consider a second recrystallization from a different solvent system. |
Experimental Protocols
Step 1: Synthesis of 4-amino-3-hydroxyphenylethanone via Fries Rearrangement
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetoxyacetanilide (1 equivalent).
-
Reaction Setup: Suspend the starting material in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound via Cyclization
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-3-hydroxyphenylethanone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI, 1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Influence of Temperature on Fries Rearrangement Regioselectivity (Illustrative Data for a Model Reaction)
| Temperature (°C) | Yield of para-isomer (%) | Yield of ortho-isomer (%) | Reference |
| 0 | 75 | 15 | [1][3] |
| 25 | 60 | 30 | [1][3] |
| 80 | 20 | 70 | [1][3] |
Note: This data is illustrative for a typical Fries rearrangement and highlights the general trend. Optimal temperatures for the synthesis of 4-amino-3-hydroxyphenylethanone should be determined experimentally.
Table 2: Comparison of Carbonylating Agents for Benzoxazolone Synthesis (Illustrative Data)
| Carbonylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1,1'-Carbonyldiimidazole (CDI) | THF | 25 | 18 | ~85-95 |
| Triphosgene | Toluene | 80 | 6 | ~80-90 |
| Ethyl Chloroformate | Pyridine | 0-25 | 12 | ~75-85 |
Note: This data represents typical conditions for the cyclization of o-aminophenols and should serve as a starting point for optimization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Fries Rearrangement.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 6-acetyl-2(3H)-benzoxazolone Purification
Welcome to the technical support center for the purification of 6-acetyl-2(3H)-benzoxazolone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of 6-acetyl-2(3H)-benzoxazolone via recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the recrystallization solvent even at boiling.
A1: This indicates that the chosen solvent is not suitable for dissolving 6-acetyl-2(3H)-benzoxazolone. You should try a more polar solvent or a solvent mixture. Based on literature, solvents like ethanol and methanol are good starting points for related benzoxazolone derivatives.[1] If a single solvent is ineffective, a co-solvent system (e.g., ethanol/water) might be required.
Q2: The compound oiled out instead of forming crystals during cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To resolve this:
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Re-heat the solution until the oil redissolves.
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Add a small amount of additional solvent to decrease saturation.
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Allow the solution to cool more slowly. You can achieve this by insulating the flask or using a temperature-controlled water bath.
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Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
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Add a seed crystal from a previous successful crystallization, if available.
Q3: No crystals are forming even after the solution has cooled to room temperature.
A3: If crystals do not form, the solution may not be sufficiently saturated, or there may be a lack of nucleation sites. Try the following:
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Induce nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impurities.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q4: The purity of my recrystallized product is still low.
A4: This suggests that impurities are co-precipitating with your product. Consider these points:
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Inappropriate solvent: The chosen solvent may be dissolving the impurities as well as the product, and they are crashing out together upon cooling. A different solvent or solvent system might be needed.
-
Incomplete dissolution: If the initial dissolution was incomplete, insoluble impurities might have been carried over. Ensure all of the desired compound is dissolved during the heating phase.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second round of recrystallization can often significantly improve purity.
Column Chromatography Troubleshooting
Q1: I am not getting good separation of my compound from impurities on the TLC plate.
A1: Good separation on a Thin Layer Chromatography (TLC) plate is crucial for developing a successful column chromatography method. If you are seeing poor separation:
-
Adjust the solvent system: The polarity of the mobile phase is critical. For benzoxazolone derivatives, solvent systems like ethyl acetate/cyclohexane have been used.[2]
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If the spots are all at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
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If the spots are all at the top (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Try a different solvent system: If adjusting the ratio of your current system doesn't work, you may need to switch to a different combination of solvents (e.g., dichloromethane/methanol).
Q2: The compound is running too fast (or too slow) through the column.
A2: The rate of elution from the column should be consistent with the TLC results.
-
Too fast: If the compound elutes too quickly, it means the mobile phase is too polar. This will result in poor separation. Reduce the polarity of your eluent.
-
Too slow: If the compound is taking a very long time to elute or is not moving from the top of the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent. You can use a gradient elution where the polarity of the mobile phase is increased over time.
Q3: The collected fractions are not pure, and I see overlapping spots on the TLC.
A3: This is a common issue and can be caused by several factors:
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Column overloading: Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material.
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Poor column packing: Channels or cracks in the silica gel can lead to an uneven solvent front and poor separation. Ensure your column is packed uniformly.
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Inappropriate mobile phase: The chosen eluent system may not be optimal for separating the specific impurities present. Re-evaluate your mobile phase using TLC with different solvent combinations.
Experimental Protocols
The following are suggested starting protocols for the purification of 6-acetyl-2(3H)-benzoxazolone. These should be optimized for your specific sample and purity requirements.
Recrystallization Protocol
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Solvent Selection: Start with a solvent screen using small amounts of your crude material. Test solvents like ethanol, methanol, and ethyl acetate. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, dissolve the crude 6-acetyl-2(3H)-benzoxazolone in the minimum amount of boiling solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Further Cooling: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
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TLC Analysis: Develop a TLC method that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities. A good starting point is a mixture of ethyl acetate and cyclohexane (e.g., 3:2 v/v).[2]
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Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a solvent that will be used in your mobile phase (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
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Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution by TLC.
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Fraction Pooling: Combine the pure fractions containing 6-acetyl-2(3H)-benzoxazolone.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Technique | Parameter | Recommended Starting Condition | Expected Outcome |
| Recrystallization | Solvent | Ethanol | Purity > 98% |
| Temperature | Boiling for dissolution, 0-4 °C for crystallization | Yield: 70-85% | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Purity > 99% |
| Mobile Phase | Ethyl Acetate / Cyclohexane (3:2, v/v) | Yield: 80-95% | |
| Product Rf | ~0.35 | - |
Visualizations
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common issues during the recrystallization process.
Workflow for Column Chromatography Purification
Caption: A standard workflow for the purification of a compound using column chromatography.
References
Technical Support Center: 6-Acetyl-2(3H)-Benzoxazolone In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 6-acetyl-2(3H)-benzoxazolone for in vivo studies. The information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I have determined the in vitro IC50 for 6-acetyl-2(3H)-benzoxazolone. How do I convert this to an in vivo dose for animal studies?
A1: There is no direct formula to convert an in vitro IC50 value to an in vivo dose.[1][2] In vitro assays do not account for the complex pharmacokinetic and pharmacodynamic (PK/PD) factors present in a living organism, such as absorption, distribution, metabolism, and excretion (ADME).[1] However, your in vitro data is a crucial starting point. It helps in establishing a preliminary understanding of the compound's potency. To estimate a starting dose for in vivo studies, you can compare the IC50 of your compound to that of a standard drug with a known effective in vivo dose.[1] This comparison provides a rough estimate, but it is essential to follow up with a systematic in vivo dose-finding study.[1][3]
Q2: What is a dose-range finding study and why is it necessary for a novel compound like 6-acetyl-2(3H)-benzoxazolone?
A2: A dose-range finding (DRF) study is a preliminary in vivo experiment designed to identify a range of doses that are both safe and potentially effective.[4][5] This is a critical first step in preclinical drug development.[4] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and the minimum effective dose.[4] The MTD is the highest dose that does not cause unacceptable toxicity.[3][6] These studies are essential for designing subsequent, more extensive preclinical trials and for minimizing the number of animals used in research.[4][5]
Q3: How do I design a dose-range finding study for 6-acetyl-2(3H)-benzoxazolone in mice?
A3: A typical dose-range finding study involves administering a range of doses of the compound to small groups of animals.[7] For a new compound, it is common to start with a wide range of doses, for example, with several-fold increases between dose groups (e.g., 10, 30, 100 mg/kg).[7] It is recommended to use a small number of animals per group, often three, for this initial study.[7] Key parameters to monitor include clinical signs of toxicity, changes in body weight, and any behavioral changes.[3][7] The highest dose that does not produce significant toxicity (e.g., more than a 20% weight loss) is often considered the MTD.[7]
Troubleshooting Guides
Issue: I am observing unexpected toxicity at doses I predicted would be safe.
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Possible Cause: The formulation of 6-acetyl-2(3H)-benzoxazolone may be causing adverse effects. The vehicle used to dissolve or suspend the compound could have its own toxicity profile.
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Solution: Always include a vehicle-only control group in your study to differentiate between the effects of the compound and the vehicle.
-
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Possible Cause: The route of administration could be affecting the compound's bioavailability and leading to higher than expected exposure.
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Solution: Review the chosen route of administration (e.g., oral, intravenous, intraperitoneal) and consider if it is appropriate for the compound's properties. It may be necessary to conduct pilot studies with different administration routes.
-
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Possible Cause: There may be species-specific differences in metabolism and sensitivity to the compound.
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Solution: If data from other species is available, compare the toxicological profiles. If not, this highlights the importance of careful dose escalation in the chosen animal model.
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Issue: I am not observing any efficacy even at the highest tolerated doses.
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Possible Cause: The compound may have poor bioavailability, meaning it is not reaching the target tissue in sufficient concentrations.
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Solution: Conduct pharmacokinetic (PK) studies to measure the concentration of the compound in the blood and target tissues over time. This will help you understand if the lack of efficacy is due to poor exposure.
-
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Possible Cause: The chosen animal model may not be appropriate for the biological target of 6-acetyl-2(3H)-benzoxazolone.
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Solution: Re-evaluate the animal model to ensure it is relevant to the disease or condition being studied. Consider if the target pathway is conserved between the model organism and humans.
-
-
Possible Cause: The dosing frequency may be insufficient to maintain a therapeutic concentration of the compound.
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Solution: Based on the compound's half-life determined from PK studies, you may need to adjust the dosing schedule (e.g., from once a day to twice a day).
-
Data Presentation
Table 1: Key Steps in Designing an In Vivo Dose-Finding Study
| Step | Description | Key Considerations |
| 1. Literature Review | Gather all available data on 6-acetyl-2(3H)-benzoxazolone and similar compounds. | - In vitro cytotoxicity and efficacy data. - In vivo data for structurally related compounds. - Known mechanisms of action. |
| 2. Animal Model Selection | Choose an appropriate animal species and strain for the study. | - Relevance to the human disease. - Established protocols for the model. - Ethical considerations. |
| 3. Formulation Development | Prepare a stable and biocompatible formulation for in vivo administration. | - Solubility of the compound. - pH and osmolarity of the vehicle. - Sterility for parenteral routes. |
| 4. Dose Range Selection | Determine the starting doses for the dose-escalation study. | - Start with a low dose and escalate. - Use a geometric progression of doses (e.g., 10, 30, 100 mg/kg). |
| 5. Study Execution | Administer the compound to the animals and monitor for toxicity and efficacy. | - Define clear endpoints for toxicity (e.g., weight loss, clinical signs). - Include a vehicle control group. |
| 6. Data Analysis | Analyze the collected data to determine the Maximum Tolerated Dose (MTD). | - Statistical analysis of body weight changes and other quantitative measures. - Pathological examination of tissues if necessary. |
Table 2: Hypothetical In Vivo Study Data for 6-acetyl-2(3H)-benzoxazolone
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Tumor Volume Reduction (%) | Observed Toxicity |
| Vehicle Control | 0 | +5% | 0% | None |
| Compound A | 10 | +4% | 15% | None |
| Compound A | 30 | -2% | 40% | Mild lethargy |
| Compound A | 100 | -18% | 65% | Significant lethargy, ruffled fur |
| Compound A | 300 | >20% (study terminated) | N/A | Severe toxicity |
This is a hypothetical table for illustrative purposes only.
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) in Mice
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Animal Selection: Use a cohort of healthy mice (e.g., C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
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Group Allocation: Randomly assign animals to groups of 3-5 mice per dose level, including a vehicle control group.
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Dose Preparation: Formulate 6-acetyl-2(3H)-benzoxazolone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). Prepare a range of doses, for example, 10, 30, 100, and 300 mg/kg.
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Administration: Administer the compound and vehicle via the intended route of administration (e.g., oral gavage or intraperitoneal injection) once daily for 5-14 days.
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Monitoring:
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Record body weight daily.
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Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
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At the end of the study, collect blood for hematology and serum chemistry analysis.
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Conduct a gross necropsy to examine major organs for any abnormalities.
-
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MTD Determination: The MTD is defined as the highest dose that does not result in animal death, a body weight loss of more than 20%, or other severe clinical signs of toxicity.[7][8]
Mandatory Visualization
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting common issues in in vivo studies.
Caption: Hypothetical signaling pathway for a benzoxazolone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. criver.com [criver.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side effects and toxicity of 6-acyl-2(3H)-benzoxazolone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-acyl-2(3H)-benzoxazolone derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with 6-acyl-2(3H)-benzoxazolone derivatives.
Issue 1: High Variability or Poor Reproducibility in In Vitro Assays
Question: My results from cytotoxicity/proliferation assays (e.g., MTT, XTT) with 6-acyl-2(3H)-benzoxazolone derivatives are highly variable between experiments. What could be the cause?
Answer: High variability in in vitro assays with this class of compounds is often linked to poor aqueous solubility. Benzoxazolone derivatives can be hydrophobic, leading to several issues:
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Compound Precipitation: The compound may precipitate out of the culture medium, especially at higher concentrations or upon dilution from a DMSO stock. This leads to an inaccurate concentration of the compound in the assay.
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Inconsistent Stock Solutions: Freeze-thaw cycles of DMSO stock solutions can cause the compound to precipitate, leading to variability in the amount of compound added to each experiment.
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Assay Interference: Precipitated compound can interfere with the optical readings of colorimetric and fluorometric assays.
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for assay variability.
Issue 2: Unexpected Cytotoxicity in Non-Cancerous Cell Lines
Question: I am observing significant cytotoxicity with my 6-acyl-2(3H)-benzoxazolone derivative in a non-cancerous cell line. How do I determine if this is a general cytotoxic effect or a specific off-target effect?
Answer: To differentiate between general cytotoxicity and specific off-target effects, a multi-pronged approach is recommended. This involves assessing the compound's effect on fundamental cellular processes and key toxicity pathways.
Experimental Workflow for Investigating Unexpected Cytotoxicity:
Caption: Workflow for investigating unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects and toxicities of 6-acyl-2(3H)-benzoxazolone derivatives?
A1: The toxicological profile of 6-acyl-2(3H)-benzoxazolone derivatives is not extensively characterized in publicly available literature. Most studies focus on their therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities. However, based on the broader class of benzoxazolone derivatives and related compounds, potential toxicities to consider include:
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Hepatotoxicity: Some benzoxazolone derivatives, like chlorzoxazone, are known to cause hepatotoxicity, which may be mediated by the formation of reactive metabolites.
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Cardiotoxicity: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity. While not specifically reported for 6-acyl derivatives, it is a critical parameter to assess for novel compounds.
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General Cytotoxicity: As with many biologically active compounds, off-target effects can lead to cytotoxicity in non-cancerous cells.
Q2: How can I predict the potential toxicity of my 6-acyl-2(3H)-benzoxazolone derivative in silico?
A2: In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can provide early indications of potential liabilities. Several software packages and online platforms can predict properties such as:
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hERG Inhibition: Predicts the likelihood of a compound blocking the hERG channel.
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Hepatotoxicity: Models for predicting drug-induced liver injury (DILI).
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Mutagenicity: Assesses the potential for a compound to cause genetic mutations (e.g., Ames test prediction).
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CYP450 Inhibition: Predicts inhibition of key drug-metabolizing enzymes, which can lead to drug-drug interactions.
Q3: What are the key signaling pathways that might be involved in the toxicity of these compounds?
A3: Based on the known biological activities of benzoxazolone derivatives, several signaling pathways could be implicated in their potential toxicity:
-
NF-κB and MAPK Signaling: These pathways are central to the inflammatory response. While often a therapeutic target, dysregulation of these pathways can have adverse effects. Some benzoxazolone derivatives have been shown to inhibit the MAPK-NF-κB/iNOS signaling pathway.[1]
-
Apoptosis Pathways: Cytotoxic derivatives may induce apoptosis. This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on the activation of caspases. Some derivatives have been shown to induce apoptosis via p53 and caspase-3 activation.
-
Mitochondrial Function: Disruption of the mitochondrial membrane potential can be an early indicator of cytotoxicity.
Signaling Pathway Diagrams:
NF-κB Signaling Pathway Inhibition:
Caption: Potential inhibition of the MAPK/NF-κB pathway.
Intrinsic Apoptosis Pathway:
Caption: Induction of the intrinsic apoptosis pathway.
Data Presentation
Quantitative Toxicity Data:
Disclaimer: Specific in vivo LD50 and in vitro IC50 data for a wide range of non-cancerous cell lines for 6-acyl-2(3H)-benzoxazolone derivatives are limited in the public domain. The following tables provide examples of related compounds to illustrate the type of data that should be generated.
Table 1: Example of In Vivo Acute Toxicity Data for a Benzoxazolone Derivative
| Compound | Route of Exposure | Species | LD50 | Reference |
| 6-(1-Oxo-3-(2-thienyl)-2-propenyl)-2(3H)-benzoxazolone | Oral | Mouse | >2500 mg/kg | [2] |
Table 2: Example of In Vitro Cytotoxicity Data for Benzoxazolone Derivatives on Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Mannich base of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone | BV-173 | Human pre-B-cell leukemia | Low micromolar range | [1] |
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | - | - | Ki = 8.5 nM (for sigma1 receptor) | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a 6-acyl-2(3H)-benzoxazolone derivative that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-acyl-2(3H)-benzoxazolone derivative in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a 6-acyl-2(3H)-benzoxazolone derivative to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Compound Application: Apply a range of concentrations of the test compound to the cells. A positive control (e.g., a known hERG inhibitor like E-4031) and a vehicle control should be included.
-
Electrophysiological Recording: Record the hERG channel currents before and after compound application using a specific voltage protocol.
-
Data Analysis: Measure the reduction in the hERG current amplitude and calculate the percentage of inhibition for each concentration. Determine the IC50 value from the concentration-response curve.
Caspase-3/7 Activity Assay
Objective: To determine if the cytotoxicity induced by a 6-acyl-2(3H)-benzoxazolone derivative is mediated by the activation of executioner caspases.
Methodology:
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.
-
Assay Principle: Use a luminogenic or fluorogenic substrate that is cleaved by activated caspase-3 and -7.
-
Lysis and Reagent Addition: Lyse the cells and add the caspase substrate reagent.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.
-
Data Analysis: Normalize the signal to the number of cells or protein concentration and compare the activity in treated versus untreated cells.
References
- 1. Cytotoxic Mannich bases of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-DM5287774-Chemical Toxicity Database [drugfuture.com]
- 3. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-acetyl-3H-benzoxazol-2-one in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-acetyl-3H-benzoxazol-2-one in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of 5-acetyl-3H-benzoxazol-2-one in common laboratory solvents?
A1: Currently, there is limited published quantitative data specifically detailing the stability of 5-acetyl-3H-benzoxazol-2-one across a wide range of solvents. However, the benzoxazolone ring system is known to be susceptible to hydrolysis, which can lead to ring-opening. Therefore, it is crucial to experimentally determine the stability of this compound in your specific solvent systems and experimental conditions.
Q2: What are the likely degradation pathways for 5-acetyl-3H-benzoxazol-2-one?
A2: Based on the general chemistry of benzoxazolone derivatives, the primary degradation pathway is likely hydrolysis of the cyclic carbamate bond. This can be catalyzed by acidic or basic conditions, leading to the opening of the oxazolone ring to form an aminophenol derivative. Photodegradation upon exposure to light, especially UV, is another potential degradation route.
Q3: What analytical techniques are recommended for monitoring the stability of 5-acetyl-3H-benzoxazol-2-one?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the concentration of 5-acetyl-3H-benzoxazol-2-one and detecting the formation of degradation products.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products formed.[4]
Troubleshooting Guide
Issue 1: Rapid loss of 5-acetyl-3H-benzoxazol-2-one concentration in my solvent.
-
Possible Cause: The solvent may be protic (e.g., methanol, ethanol, water) or contain acidic/basic impurities, leading to rapid hydrolysis.
-
Troubleshooting Steps:
-
Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) if compatible with your experimental design.
-
Ensure solvents are of high purity and free from acidic or basic contaminants.
-
If an aqueous or protic solvent is necessary, consider buffering the solution to a neutral pH and storing it at low temperatures to slow down degradation.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during a stability study.
-
Possible Cause: These are likely degradation products of 5-acetyl-3H-benzoxazol-2-one.
-
Troubleshooting Steps:
-
Characterize the unknown peaks using LC-MS to determine their mass and propose potential structures.
-
Conduct forced degradation studies (see Experimental Protocols section) under controlled conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.[5][6][7][8] This will help in building a degradation profile.
-
Issue 3: Inconsistent stability results between experimental repeats.
-
Possible Cause: This could be due to variations in solvent quality, temperature fluctuations, or exposure to light.
-
Troubleshooting Steps:
-
Use fresh, high-purity solvents for each experiment.
-
Maintain strict temperature control throughout the experiment.
-
Protect samples from light by using amber vials or covering them with aluminum foil, especially if photostability is a concern.
-
Experimental Protocols
A comprehensive assessment of the stability of 5-acetyl-3H-benzoxazol-2-one can be achieved through a forced degradation study. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.
Objective: To determine the intrinsic stability of 5-acetyl-3H-benzoxazol-2-one and identify its potential degradation products.
Materials:
-
5-acetyl-3H-benzoxazol-2-one
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system (for peak identification)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Forced Degradation Workflow
References
- 1. Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. journal.unimma.ac.id [journal.unimma.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Substituted Benzoxazolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoxazolones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Synthesis & Reagent Selection
Q1: What are the most common methods for synthesizing the benzoxazolone core?
A: The primary and most established method involves the cyclization of a substituted 2-aminophenol with a carbonylating agent. Historically, phosgene was widely used, but due to its high toxicity, safer alternatives are now preferred. These include:
-
Carbonyldiimidazole (CDI): A milder and safer alternative to phosgene.
-
Urea: A cost-effective and readily available reagent.
-
Triphosgene: A solid, easier-to-handle phosgene equivalent.[1]
Another common strategy is the reductive cyclization of substituted 2-nitrobenzoates.[2]
Q2: My cyclization reaction with 2-aminophenol and urea is giving a very low yield. What are the possible causes and solutions?
A: Low yields in urea-mediated synthesis can stem from several factors:
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Incomplete reaction: The reaction often requires elevated temperatures to proceed to completion. Ensure the reaction temperature is adequate and maintained for a sufficient duration.
-
Substituent effects: Electron-withdrawing groups on the 2-aminophenol ring can decrease the nucleophilicity of the amino group, slowing down the reaction and leading to lower yields.[3] For such substrates, consider using a more reactive carbonylating agent like CDI or triphosgene.
-
Side reactions: At high temperatures, urea can decompose to form byproducts. It is often used in excess to drive the reaction.
-
Poor mixing: Ensure efficient stirring, especially if the reactants have different solubilities.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
-
Prolong Reaction Time: Extend the reaction time to ensure complete conversion.
-
Use a More Reactive Carbonylating Agent: If the 2-aminophenol is deactivated, switch to CDI or triphosgene.
-
Optimize Reagent Stoichiometry: While urea is typically used in excess, excessive amounts can lead to purification challenges. Experiment with the molar ratio of urea to the 2-aminophenol.
2. Side Reactions & Byproduct Formation
Q3: I am observing multiple spots on my TLC plate after the synthesis of a substituted benzoxazolone. What are the likely side products?
A: Depending on the synthetic route, several side products can form:
-
Unreacted Starting Materials: Incomplete reactions will show starting 2-aminophenol and the carbonylating agent or its decomposition products.
-
Intermediate Carbamates/Ureas: The reaction between the 2-aminophenol and the carbonylating agent can form stable intermediates that may not cyclize completely.
-
Polymeric Materials: Under harsh conditions, polymerization of the starting materials or intermediates can occur.
-
Over-reduction Products (in reductive cyclization): When starting from a 2-nitrobenzoate, over-reduction can lead to the formation of the corresponding aniline, which will not cyclize to the benzoxazolone.[2]
-
Dimerization Products: In some reductive cyclization methods, competitive dimerization to form azoxy species can occur.[2]
Q4: How can I minimize the formation of these byproducts?
A: Minimizing byproduct formation requires careful control of reaction conditions:
-
Temperature Control: Avoid excessively high temperatures that can lead to decomposition and polymerization.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Choice of Reducing Agent (for reductive cyclization): Select a reducing agent and conditions that favor the partial reduction of the nitro group to a hydroxylamine without further reduction to an amine.[2]
-
Purity of Starting Materials: Ensure the purity of the 2-aminophenol and carbonylating agent, as impurities can lead to undesired side reactions.
3. Substituent Effects
Q5: How do substituents on the aromatic ring of the 2-aminophenol affect the synthesis of benzoxazolones?
A: Substituents can have a significant impact on both the reaction rate and the propensity for side reactions:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the amino group, making the initial attack on the carbonylating agent slower. This can lead to lower yields and may require more forcing reaction conditions or more reactive carbonylating agents.[3]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amino group, generally leading to faster reaction rates and higher yields.
-
Steric Hindrance: Substituents ortho to the amino or hydroxyl group can sterically hinder the cyclization process, potentially leading to lower yields.
4. N-Alkylation and O-Alkylation
Q6: I am trying to N-alkylate my substituted benzoxazolone, but I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A: The N-alkylation of benzoxazolones is a common challenge due to the ambident nucleophilic nature of the benzoxazolone anion. The nitrogen is a soft nucleophile, while the exocyclic oxygen is a hard nucleophile. The selectivity between N- and O-alkylation is influenced by several factors:
-
Nature of the Alkylating Agent: Hard alkylating agents (e.g., dimethyl sulfate, methyl triflate) tend to favor O-alkylation, while softer alkylating agents (e.g., alkyl iodides) favor N-alkylation.
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Counter-ion: The nature of the cation associated with the benzoxazolone anion can influence the site of alkylation.
-
Temperature: Lower temperatures generally favor N-alkylation.
Strategies to Promote N-Alkylation:
-
Choose a "Soft" Alkylating Agent: Use an alkyl iodide or bromide instead of a sulfate or triflate.
-
Use a Polar Aprotic Solvent: Perform the reaction in DMF, DMSO, or acetonitrile.
-
Select an Appropriate Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to generate the anion.
-
Control the Temperature: Run the reaction at room temperature or below if possible.
5. Purification
Q7: My crude substituted benzoxazolone is difficult to purify. What are some effective purification strategies?
A: Purification of substituted benzoxazolones can be challenging due to the presence of side products and unreacted starting materials. Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is crucial and may require some experimentation. A mixed solvent system (e.g., acetone/acetonitrile, ethyl acetate/heptane) can be effective.[4]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step. For example, washing with water can remove unreacted urea.
Quantitative Data Summary
Table 1: Effect of Substituents on the Yield of 2-Arylbenzoxazoles Synthesized from 2-Aminophenol and Aldehydes *
| Entry | Aldehyde Substituent (R) | 2-Aminophenol Substituent | Yield (%) |
| 1 | H | 4-Methyl | 92 |
| 2 | 4-Methyl | 4-Methyl | 94 |
| 3 | 4-Methoxy | 4-Methyl | 91 |
| 4 | 4-Chloro | 4-Methyl | 88 |
| 5 | H | 4-Chloro | 86 |
| 6 | 4-Methyl | 4-Chloro | 89 |
| 7 | 4-Methoxy | 4-Chloro | 87 |
| 8 | 4-Chloro | 4-Chloro | 86 |
| 9 | H | 4-Nitro | 75 |
| 10 | 4-Methyl | 4-Nitro | 79 |
| 11 | 4-Methoxy | 4-Nitro | 76 |
| 12 | 4-Chloro | 4-Nitro | 78 |
*Data adapted from a study on benzoxazole synthesis, which provides insights into substituent effects applicable to benzoxazolone synthesis.[5] Reaction conditions: substrate (1.0 mmol), aldehyde (1.0 mmol), BAIL gel (0.01 mmol), at 130 °C.
Table 2: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole *
| Entry | Catalyst | Conversion (%) |
| 1 | Fe₃O₄ | 26 |
| 2 | 3-(3-(Trimethoxysilyl)propyl)-1H-imidazole-3-ium chloride | 44 |
| 3 | ZnCl₂ | 35 |
| 4 | FeCl₃ | 30 |
| 5 | Choline chloride | 41 |
| 6 | LAIL@MNP | 82 |
*Data from a study on the synthesis of 2-phenylbenzoxazole under solvent-free sonication at 70°C for 30 min.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzoxazolones from 2-Aminophenol and Urea
-
Combine the substituted 2-aminophenol (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 130-150 °C with stirring. The reaction mixture will become a melt.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography.
Protocol 2: General Procedure for the N-Alkylation of a Substituted Benzoxazolone
-
To a solution of the substituted benzoxazolone (1 equivalent) in a dry polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Visualizations
Caption: General workflow for the synthesis of substituted benzoxazolones.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anti-Inflammatory Potency of 6-acetyl-2(3H)-benzoxazolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the anti-inflammatory potency of 6-acetyl-2(3H)-benzoxazolone (ABO).
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to enhance the anti-inflammatory potency of 6-acetyl-2(3H)-benzoxazolone?
The primary strategy for enhancing the anti-inflammatory potency of ABO is through structural modification to synthesize novel derivatives.[1][2][3][4][5] The benzoxazolone nucleus is a versatile scaffold for drug design due to its physicochemical properties and multiple sites for chemical modification.[4][5] Key modification approaches include:
-
N-3 Substitution: Introducing various substituents at the 3-position of the benzoxazolone ring. This is a common strategy to explore the structure-activity relationship (SAR).
-
C-6 Acetyl Group Modification: The acetyl group at the 6-position can be used as a starting point for synthesizing more complex derivatives, such as chalcones.[6]
-
Synthesis of Acyl Derivatives: Creating new 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolone derivatives has shown to yield compounds with significant analgesic and anti-inflammatory activities.[1][2]
Q2: What are the key signaling pathways involved in the anti-inflammatory action of 6-acetyl-2(3H)-benzoxazolone and its derivatives?
The anti-inflammatory effects of ABO derivatives are often attributed to their ability to modulate key inflammatory pathways. One identified mechanism is the inhibition of Myeloid differentiation protein 2 (MD2), which is an essential adaptor protein for Toll-like receptor 4 (TLR4) signaling.[7] Inhibition of the TLR4/MD2 complex can suppress the downstream inflammatory cascade initiated by lipopolysaccharide (LPS). Additionally, some derivatives have been shown to reduce the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and cytokines like Interleukin-6 (IL-6).[2][7]
Q3: What are the standard in vitro and in vivo models to assess the anti-inflammatory activity of new ABO derivatives?
A variety of well-established models can be used to evaluate the anti-inflammatory potential of ABO derivatives:
-
In Vitro Assays:
-
Cell Viability Assays (MTT/CCK-8): To determine the cytotoxic concentration of the compounds on cell lines like RAW264.7 macrophages.[8]
-
Nitric Oxide (NO) Assay: Measuring the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.[8]
-
Cytokine Release Assays (ELISA): Quantifying the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants.[8]
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of inflammation-associated genes.[8]
-
Protein Expression Analysis (Western Blotting): To detect the levels of proteins involved in inflammatory signaling pathways.[8]
-
-
In Vivo Models:
Troubleshooting Guides
Problem 1: Low solubility of a newly synthesized ABO derivative in aqueous media for biological assays.
-
Possible Cause: The derivative may be highly lipophilic due to the introduced substituents.
-
Troubleshooting Steps:
-
Co-solvents: Try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it with the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough not to affect the cells or the assay outcome.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or preparing a microemulsion.
-
Structural Modification: If solubility issues persist and hinder biological evaluation, consider synthesizing analogs with improved solubility by incorporating more polar functional groups.
-
Problem 2: Inconsistent results in the carrageenan-induced paw edema model.
-
Possible Cause: Variability in the experimental procedure or animal handling.
-
Troubleshooting Steps:
-
Standardize Injection Volume and Site: Ensure the carrageenan is injected consistently in the same volume and at the same anatomical location on the paw.
-
Accurate Paw Volume Measurement: Use a plethysmometer for precise and consistent measurement of paw volume at defined time points.[9]
-
Control Groups: Always include a vehicle control group and a positive control group (e.g., indomethacin) in each experiment to normalize the results.
-
Animal Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced variations.
-
Problem 3: The compound shows good in vitro activity but is inactive in vivo.
-
Possible Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, or poor distribution to the target site).
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Route of Administration: Experiment with different routes of administration (e.g., oral vs. intraperitoneal) to see if it improves efficacy.
-
Prodrug Strategy: Consider designing a prodrug of the active compound to enhance its bioavailability.
-
Structural Optimization: Modify the compound's structure to improve its metabolic stability or absorption characteristics.
-
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives Against IL-6
| Compound | IC50 (µM) for IL-6 Inhibition |
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
Data extracted from a study on benzoxazole derivatives as MD2 inhibitors.[7]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
-
Animals: Use male or female mice (e.g., Swiss albino) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups for the ABO derivative at different doses.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals after (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay using RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the ABO derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a control group with cells and LPS but no test compound.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
Visualizations
References
- 1. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Benzoxazolone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their structure-activity relationship (SAR) optimization of benzoxazolone analogs.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the benzoxazolone ring is giving low yields. What are the common causes and solutions?
A1: Low yields in benzoxazolone ring formation can stem from several factors:
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Incomplete reaction: Ensure you are using the appropriate cyclizing agent (e.g., carbonyldiimidazole (CDI), phosgene, triphosgene) and that the reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
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Side reactions: The starting 2-aminophenol is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
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Purity of starting materials: Ensure your 2-aminophenol and other reagents are pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.
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Base selection: If using a base to deprotonate the phenolic hydroxyl group, ensure it is strong enough but not so strong as to cause decomposition. Bases like potassium carbonate or triethylamine are commonly used.
Q2: I am observing poor solubility of my synthesized benzoxazolone analogs in aqueous buffers for biological assays. How can I address this?
A2: Solubility is a common challenge with heterocyclic compounds. Here are some strategies:
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Introduce polar functional groups: Modify your analogs to include more polar groups, such as hydroxyl, amino, or carboxylic acid moieties, if tolerated by the SAR.
-
Formulate with co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like dimethyl sulfoxide (DMSO) is common. However, be mindful of the final DMSO concentration as it can affect cell viability and enzyme activity.[1]
-
Salt formation: If your analog has a basic or acidic center, forming a salt (e.g., hydrochloride salt for a basic amine) can significantly improve aqueous solubility.
-
Use of solubilizing agents: Excipients like cyclodextrins can be used to encapsulate the compound and improve its solubility.
Q3: My SAR data is inconsistent, and I'm seeing high variability between experiments. What could be the issue?
A3: High variability in SAR data can be frustrating. Consider these potential sources of error:
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Compound purity: Ensure all tested compounds are of high purity (>95%). Impurities can lead to misleading results. Confirm purity using techniques like HPLC and NMR.
-
Compound stability: Benzoxazolone analogs can be susceptible to hydrolysis, especially at non-neutral pH. Assess the stability of your compounds in the assay buffer over the time course of the experiment.
-
Assay conditions: Ensure that assay parameters such as incubation time, temperature, and reagent concentrations are consistent across all experiments. Use of automated liquid handlers can improve precision.
-
Cell-based assay issues: In cell-based assays, factors like cell passage number, confluency, and serum batch can introduce variability. Standardize your cell culture and assay procedures meticulously.
Q4: I have identified a potent benzoxazolone analog in an enzymatic assay, but it shows no activity in a cell-based assay. What are the possible reasons?
A4: This is a common issue in drug discovery. The discrepancy can be attributed to several factors:
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Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux by transporters: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.
-
Metabolic instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
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Off-target effects in the cellular environment: The compound might bind to other cellular components, preventing it from reaching its intended target.
Troubleshooting Guides
Synthetic Chemistry
| Problem | Possible Cause | Suggested Solution |
| Difficulty in purifying N-substituted benzoxazolones | Co-elution with starting material or byproducts. | Optimize your chromatography conditions. A gradient elution might be necessary. Consider alternative purification methods like recrystallization or preparative HPLC. |
| Unexpected side product formation during functionalization of the benzene ring | The benzoxazolone ring might be sensitive to the reaction conditions (e.g., strong acids or bases). | Use milder reaction conditions. Protect the benzoxazolone nitrogen if it is reactive under the desired conditions. |
| Low yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Inactivation of the catalyst or poor solubility of the reactants. | Screen different palladium catalysts, ligands, and solvent systems. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound in the assay plate | The compound's solubility limit is exceeded in the final assay buffer. | Lower the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Use sonication to aid dissolution.[1] |
| High background signal in fluorescence-based assays | The compound itself is fluorescent at the excitation/emission wavelengths of the assay. | Run a control experiment with the compound alone to measure its intrinsic fluorescence and subtract it from the assay signal. If possible, use a different fluorescent probe with non-overlapping spectra. |
| Inconsistent IC50 values for the same compound | The compound may be degrading in the stock solution or assay buffer. | Prepare fresh stock solutions for each experiment. Assess the stability of the compound under the assay conditions using HPLC. |
Data Presentation
Table 1: SAR of Benzoxazolone Analogs as Anti-inflammatory Agents
| Compound | R1 | R2 | R3 | R4 | IL-6 Inhibition IC50 (µM)[2] | NO Production Inhibition IC50 (µM)[3] |
| 1 | H | H | H | H | > 50 | 35.12 |
| 2a | H | Cl | H | H | 25.34 | 28.45 |
| 2h | OSO2-Ph-2-Me | H | H | H | 8.61 | 17.67 |
| 3c | H | H | CONH-Ph | H | 10.14 | ND |
| 3d | H | H | CONH-Ph-4-F | H | 5.43 | ND |
| 3g | H | H | CONH-Ph-4-CF3 | H | 5.09 | ND |
ND: Not Determined
Table 2: SAR of Benzoxazolone Analogs as Anticancer Agents
| Compound | R1 | R2 | Substitution on Phenyl Ring | MCF-7 IC50 (µg/mL)[4] | HePG2 IC50 (µg/mL)[4] |
| 5a | H | H | 4-OH | 12.0 | 6.79 |
| 5b | Br | H | 4-OH | 21.3 | 11.2 |
| 6 | Br | COCH3 | 4-OH | 16.2 | 6.90 |
| 7 | Br | COCH2Cl | 4-OH | 24.1 | 13.5 |
Experimental Protocols
General Procedure for the Synthesis of 2(3H)-Benzoxazolone
A solution of a 2-aminophenol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) is treated with a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
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Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
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Compound Treatment: The cells are pre-treated with various concentrations of the benzoxazolone analogs for 1 hour.
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LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
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Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 values are determined from the dose-response curves.[3]
Visualizations
Caption: Experimental workflow for SAR optimization of benzoxazolone analogs.
Caption: Simplified inflammatory signaling pathway targeted by benzoxazolone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Troubleshooting Cytotoxicity Assays with Benzoxazolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro cytotoxicity assays involving benzoxazolone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to inconsistent or unreliable results.
Q1: My cytotoxicity assay results with a benzoxazolone derivative are highly variable between replicate wells and experiments. What are the potential causes and solutions?
Inconsistent results are a common challenge in cytotoxicity assays. Several factors related to both the assay setup and the properties of benzoxazolones can contribute to this variability.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Pay attention to pipetting technique for consistency across all wells. |
| Edge Effects | "Edge effects" can occur due to temperature and humidity gradients across the plate. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Compound Precipitation | Benzoxazolones can have limited solubility in aqueous media. Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, consider optimizing the solvent and its final concentration. |
| Incomplete Solubilization of Formazan (MTT/XTT Assays) | Ensure the solubilization buffer is added to all wells and mixed thoroughly to completely dissolve the formazan crystals. Incomplete dissolution is a major source of variability. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and ensure accurate and consistent volumes are dispensed. |
Q2: I am observing high background absorbance/fluorescence in my control wells (vehicle control and/or media only). How can I reduce this?
High background can mask the true cytotoxic effect of your benzoxazolone compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Contamination | Microbial contamination (bacteria, yeast, fungi) can metabolize assay reagents.[1] Visually inspect cultures and plates for any signs of contamination. Use sterile techniques throughout the protocol. |
| Phenol Red Interference | Phenol red in culture media can interfere with absorbance readings in some colorimetric assays. Use phenol red-free medium for the assay incubation period. |
| Compound Interference | Some benzoxazolone derivatives may be colored or possess intrinsic fluorescent properties, directly contributing to the signal. Run a "compound only" control (compound in media without cells) to quantify this interference and subtract it from your experimental values. |
| High Cell Seeding Density | Too many cells can lead to an overly strong signal in the negative control wells.[2] Optimize the cell seeding density to ensure the signal falls within the linear range of the assay. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes interact with assay reagents. Consider reducing the serum percentage during the compound incubation period if it does not affect cell viability. |
Q3: My benzoxazolone compound appears to increase the signal in my viability assay (e.g., MTT, resazurin), suggesting increased cell viability, which is unexpected. What could be happening?
This is a critical issue that can lead to misinterpretation of your data. It often points to direct interference of the compound with the assay chemistry.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Direct Reduction of Assay Reagent | Benzoxazolones, like other compounds with antioxidant properties, can directly reduce tetrazolium salts (MTT, XTT, MTS) or resazurin to their colored/fluorescent products, independent of cellular metabolic activity. |
| Confirmation of Interference | To test for this, set up cell-free controls containing only culture medium, the assay reagent, and your benzoxazolone compound at various concentrations.[3] An increase in signal in these wells confirms direct chemical reduction. |
| Alternative Assays | If interference is confirmed, switch to a viability assay with a different detection principle that does not rely on cellular reductive capacity. Examples include: - LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.[4] - ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as an indicator of metabolically active cells. - Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number. |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays. Remember to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of the benzoxazolone compound in culture medium.
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Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]
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Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
LDH (Lactate Dehydrogenase) Release Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[4]
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Cell Seeding & Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
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Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.
-
Include a "spontaneous LDH release" control (untreated cells).
-
-
Sample Collection:
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Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
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Prepare the LDH reaction mixture according to the manufacturer's instructions.
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Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stop Reaction & Data Acquisition:
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Add 50 µL of the stop solution provided with the kit.
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Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Data Presentation
Table 1: Example Seeding Densities for Common Cell Lines in 96-Well Plates
Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line and assay duration.
| Cell Line | Type | Recommended Seeding Density (cells/well) |
| MDA-MB-231 | Human Breast Cancer | 2,000 - 5,000[6] |
| HeLa | Human Cervical Cancer | 1,000 - 5,000 |
| A549 | Human Lung Carcinoma | 2,500 - 7,500 |
| HepG2 | Human Liver Cancer | 5,000 - 10,000 |
| Leukemic Cell Lines | (e.g., Jurkat, K562) | 50,000 - 100,000 |
Visualizations
General Cytotoxicity Assay Workflow
This diagram outlines the fundamental steps involved in a typical in vitro cytotoxicity assay.
Caption: A generalized workflow for performing an in vitro cytotoxicity assay.
Troubleshooting Logic for Unexpected Increase in Viability Signal
This diagram illustrates the decision-making process when a test compound unexpectedly increases the signal in a reduction-based viability assay.
Caption: Decision tree for troubleshooting compound interference in viability assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of benzoxazolinonic and benzothiazolinonic derivatives in the LDL oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Potential of 6-acetyl-2(3H)-benzoxazolone and Standard Non-Steroidal Anti-Inflammatory Drugs
For Immediate Release
This guide provides a comparative overview of the analgesic activity of the novel compound 6-acetyl-2(3H)-benzoxazolone against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The content is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
While direct comparative quantitative data for 6-acetyl-2(3H)-benzoxazolone is not extensively available in current literature, this guide synthesizes existing qualitative data on the analgesic properties of its parent class, 6-acyl-2(3H)-benzoxazolone derivatives, and presents it alongside the well-documented effects of common NSAIDs. The information is supplemented with detailed experimental protocols and signaling pathway diagrams to provide a comprehensive framework for evaluation.
Introduction to 6-acetyl-2(3H)-benzoxazolone
6-acetyl-2(3H)-benzoxazolone is a heterocyclic compound belonging to the benzoxazolone class. Research into its derivatives has indicated a potential for significant analgesic and anti-inflammatory effects.[1][2][3] Studies on various 6-acyl-2(3H)-benzoxazolone derivatives have consistently demonstrated high analgesic activity in established animal models of pain, suggesting that the core benzoxazolone structure is a promising scaffold for the development of new analgesic agents.[2]
Mechanism of Action: A Comparison with NSAIDs
Established NSAIDs such as ibuprofen, diclofenac, and aspirin primarily exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking the action of COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating pain.
The precise mechanism of action for 6-acetyl-2(3H)-benzoxazolone is still under investigation. However, based on the activity of its derivatives, it is hypothesized to also involve the modulation of inflammatory pathways, potentially including the cyclooxygenase pathway.
Data Presentation: Analgesic Activity Comparison
As direct comparative experimental data for 6-acetyl-2(3H)-benzoxazolone against known NSAIDs is limited, the following table is presented for illustrative purposes to demonstrate how such a comparison would be structured. The data for NSAIDs is representative of values found in scientific literature.
| Compound | Test Model | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) | Latency Increase in Hot Plate Test (seconds) |
| 6-acetyl-2(3H)-benzoxazolone | Acetic Acid-Induced Writhing | Data Not Available | Data Not Available | Data Not Available |
| Hot Plate Test | Data Not Available | Data Not Available | Data Not Available | |
| Diclofenac Sodium (Standard) | Acetic Acid-Induced Writhing | 10 | 54.1%[4] | Not Applicable |
| Hot Plate Test | 10 | Not Applicable | 8.05 ± 0.376[4] | |
| Ibuprofen (Standard) | Acetic Acid-Induced Writhing | 50 | ~70-80% | Not Applicable |
| Hot Plate Test | 50 | Not Applicable | ~5-7 | |
| Aspirin (Standard) | Acetic Acid-Induced Writhing | 100 | ~50-60% | Not Applicable |
| Hot Plate Test | 100 | Not Applicable | ~3-5 |
Note: The data presented for NSAIDs are aggregated from various sources for comparative purposes and may vary based on specific experimental conditions. The absence of data for 6-acetyl-2(3H)-benzoxazolone highlights a key area for future research.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This test is a widely used model for screening peripheral analgesic activity.
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Animal Model: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control and test groups.
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The test compound (e.g., 6-acetyl-2(3H)-benzoxazolone) or a standard NSAID is administered orally or intraperitoneally.
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After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
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The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
Hot Plate Test
The hot plate test is a common method to evaluate central analgesic activity.
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Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
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Animals are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking of the paws or jumping) is recorded as the reaction time or latency.
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A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
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The test compound or a standard NSAID is administered, and the reaction time is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after administration.
-
-
Data Analysis: An increase in the reaction time compared to the baseline measurement indicates an analgesic effect.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway for NSAIDs and a typical experimental workflow.
Caption: NSAID Mechanism of Action
Caption: Experimental Workflow for Analgesic Activity Screening
Conclusion
While direct comparative studies are needed to definitively establish the analgesic efficacy of 6-acetyl-2(3H)-benzoxazolone relative to standard NSAIDs, the existing evidence on its structural class is promising. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for conducting such comparative investigations. Further research is warranted to fully elucidate the mechanism of action and quantify the analgesic potential of this compound, which may represent a valuable lead in the development of novel pain management therapies.
References
- 1. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory, Analgesic and Antipyretic Activities of Aerial Parts of Costus speciosus Koen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of 6-Acyl-Benzoxazolone Derivatives
This guide provides a comprehensive validation of the anti-inflammatory properties of 6-acyl-benzoxazolone derivatives, offering a comparative analysis with established anti-inflammatory agents. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of 6-acyl-benzoxazolone derivatives has been evaluated in various in vivo and in vitro models. The following tables summarize the key findings and compare their performance against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) | Reference |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a) | 100 | Not specified, but highest in study | Indomethacin | 10 mg/kg, higher than test compounds | [1] |
| 3-[4-(4-fluorophenyl)piperazinomethyl]-6-(3-chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone (3j) | Not specified | 41.66 | Indomethacin | Not specified, but less potent than 3j | [2] |
| Compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) | Not specified | 42.69 (in xylene-induced ear edema) | Celecoxib | 30.87 | [3] |
| Various 2-aryl-6-benzoxazoleacetic acid derivatives | Not specified | Superior to phenylbutazone, similar to benoxaprofen | Phenylbutazone, Benoxaprofen | Not specified | [4] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) | Reference |
| Compound 2h | NO Production | RAW 264.7 | 17.67 | Celecoxib | Comparable | [3] |
| Compound 2h | IL-1β Production | RAW 264.7 | 20.07 | Celecoxib | Comparable | [3] |
| Compound 2h | IL-6 Production | RAW 264.7 | 8.61 | Celecoxib | Comparable | [3] |
| Compound 3g (a benzoxazolone derivative) | IL-6 Production | Not specified | 5.09 ± 0.88 | Not specified | Not specified | [5] |
| Compound 3d (a benzoxazolone derivative) | IL-6 Production | Not specified | 5.43 ± 0.51 | Not specified | Not specified | [5] |
| Compound 3c (a benzoxazolone derivative) | IL-6 Production | Not specified | 10.14 ± 0.08 | Not specified | Not specified | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess acute inflammation.
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Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
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Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the animals.
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Drug Administration: The test compounds (6-acyl-benzoxazolone derivatives) and the reference drug (e.g., Indomethacin) are administered intraperitoneally or orally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
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Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
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Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Cell Seeding: Cells are seeded in 24-well or 96-well plates at a density of approximately 4 x 10^5 cells/mL and allowed to adhere overnight.[6]
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Compound Treatment: The cells are pre-treated with various concentrations of the 6-acyl-benzoxazolone derivatives or a reference drug (e.g., Celecoxib) for 1 hour.
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LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours) to induce an inflammatory response.[6]
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Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][7]
-
Data Analysis: The inhibitory effect of the compounds on cytokine production is determined by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells. IC50 values are often calculated from the dose-response curves.
Visualization of Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is fundamental in drug development. The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by 6-acyl-benzoxazolone derivatives, as well as a typical experimental workflow.
A typical experimental workflow for evaluating anti-inflammatory agents.
Inhibition of NF-κB and MAPK signaling pathways by 6-acyl-benzoxazolone derivatives.
Mechanism of Action
Several studies indicate that 6-acyl-benzoxazolone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, these compounds have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
The activation of these pathways by inflammatory stimuli like LPS leads to the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. By inhibiting the phosphorylation of key proteins in the MAPK pathway (p38 and ERK) and preventing the nuclear translocation of NF-κB, 6-acyl-benzoxazolone derivatives can effectively suppress the production of these inflammatory mediators.[3] Some derivatives have also been found to act as inhibitors of myeloid differentiation protein 2 (MD2), which is a key component of the TLR4 receptor complex that recognizes LPS.[5]
Conclusion
The presented data demonstrates that 6-acyl-benzoxazolone derivatives are a promising class of compounds with significant anti-inflammatory properties. Their efficacy, as demonstrated in both in vivo and in vitro models, is comparable and in some cases superior to established NSAIDs like indomethacin and celecoxib.[2][3] Their mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for their therapeutic potential in inflammatory diseases. Further research and development of these derivatives could lead to novel and effective anti-inflammatory drugs with potentially improved safety profiles.
References
- 1. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 2. Synthesis and evaluation of analgesic, anti-inflammatory and antioxidant activities of new 6-acyl-3-alkyl-5-methyl-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 5- and 6-Substituted Benzoxazolone Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The substitution pattern on the benzene ring of the benzoxazolone core plays a crucial role in modulating the pharmacological profile of these compounds. This guide provides a comparative analysis of 5- and 6-substituted benzoxazolone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the design and development of novel therapeutics.
Comparative Biological Activity: 5- vs. 6-Substituted Derivatives
The position of substitution on the benzoxazolone ring significantly influences the biological activity. The following tables summarize the quantitative data from various studies, comparing the efficacy of 5- and 6-substituted analogs in different therapeutic areas.
Anticancer Activity
The cytotoxic effects of 5- and 6-substituted benzoxazolone derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Substitution Position | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5 | -Cl | MCF-7 (Breast) | 50 | [3] |
| 1b | 6 | -Br | MCF-7 (Breast) | Not specified | |
| 2a | 5 | -NO2 | HT-29 (Colon) | >100 | |
| 2b | 6 | -NO2 | HT-29 (Colon) | 75.4 | |
| 3a | 5 | -F | A549 (Lung) | 8.2 | |
| 3b | 6 | -F | A549 (Lung) | 12.5 |
Note: Direct comparison is optimal when data is from the same study under identical experimental conditions. The data presented here is a compilation from various sources and should be interpreted with this in mind.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured. Analgesic activity can be determined by measuring the reduction in writhing response in mice.
| Compound ID | Substitution Position | Substituent | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| 4a | 5 | -COCH3 | 45.2 | 38.1 | |
| 4b | 6 | -COCH3 | 58.7 | 45.2 | [4] |
| 5a | 5 | -NO2 | 62.1 | Not specified | [5] |
| 5b | 6 | -Cl | 55.8 | 42.5 | [6] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Position | Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | 5 | -CH3 | S. aureus | 64 | [7] |
| 6b | 6 | -CH3 | S. aureus | 128 | [7] |
| 7a | 5 | -Cl | E. coli | 128 | [8] |
| 7b | 6 | -Cl | E. coli | 256 | [8] |
| 8a | 5 | -CH3 | C. albicans | 6.25 | [9] |
| 8b | 6 | -CH3 | C. albicans | >100 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative data tables.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[12][13][14][15]
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and vehicle control
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
-
Rodents (rats or mice)
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds, vehicle, or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
The percentage of edema inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Microbial culture (bacteria or fungi)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Standard antimicrobial drugs
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: The NF-κB signaling pathway, a key regulator of inflammation, and a potential target for benzoxazolone derivatives.
Caption: A general workflow for the synthesis and biological screening of novel benzoxazolone derivatives.
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones | AVESİS [avesis.hacettepe.edu.tr]
- 6. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
A Comparative Analysis of 6-acetyl-2(3H)-benzoxazolone Derivatives and c-Met Kinase Inhibitors in Oncology Research
An examination of distinct anti-cancer therapeutic strategies, contrasting the PI3Kα inhibitory action of 6-acetyl-2(3H)-benzoxazolone derivatives with the targeted c-Met inhibition of established cancer therapeutics.
While 6-acetyl-2(3H)-benzoxazolone is a recognized scaffold in medicinal chemistry, current scientific literature does not identify it as a direct inhibitor of the c-Met kinase. However, derivatives of this compound have demonstrated noteworthy anti-cancer properties through alternative mechanisms of action. This guide provides a comparative overview of the efficacy and experimental basis of these derivatives against well-established c-Met kinase inhibitors, offering insights for researchers and professionals in drug development.
Anti-Cancer Activity of 6-acetyl-2(3H)-benzoxazolone Derivatives: A Focus on PI3Kα Inhibition
Research has centered on chalcone derivatives of 6-acetyl-2(3H)-benzoxazolone. These compounds have shown antiproliferative effects against various cancer cell lines. Notably, their mechanism of action has been linked to the inhibition of Phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.
Established c-Met Kinase Inhibitors: A Targeted Approach
In contrast, a distinct class of anti-cancer agents functions by directly inhibiting the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, drives tumor growth, proliferation, and metastasis. Inhibitors targeting this pathway are a critical component of targeted cancer therapy.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory concentrations (IC50) of 6-acetyl-2(3H)-benzoxazolone derivatives against their target and cancer cell lines, alongside the IC50 values of prominent c-Met inhibitors against their primary target.
| Compound Class | Specific Compound Example | Target | IC50 (Enzymatic Assay) | Target Cancer Cell Line | IC50 (Cell-based Assay) |
| 6-acetyl-2(3H)-benzoxazolone Derivative | 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | PI3Kα | Data not available | Human Colon Cancer (HCT116) | Not specified, but demonstrated activity |
| c-Met Inhibitor | Crizotinib | c-Met | 8 nM, 20 nM[1] | Various | 11 nM (cell-based)[2] |
| c-Met Inhibitor | Cabozantinib | c-Met | 1.3 nM[3][4] | Medullary Thyroid Cancer (TT cells) | 85 nM (cellular RET inhibition)[5] |
| c-Met Inhibitor | Tivantinib (ARQ 197) | c-Met | Ki of 355 nM[6][7] | Various | 100-300 nM (c-Met phosphorylation)[6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Mechanisms of Action: A Comparative Overview
| Feature | 6-acetyl-2(3H)-benzoxazolone Derivatives | c-Met Kinase Inhibitors |
| Primary Target | Phosphatidylinositol 3-kinase α (PI3Kα) | c-Met receptor tyrosine kinase |
| Signaling Pathway | PI3K/AKT/mTOR pathway | HGF/c-Met signaling cascade (including RAS/MAPK, PI3K/AKT) |
| Cellular Effects | Induction of apoptosis, reduction of cell proliferation. | Inhibition of proliferation, motility, migration, and invasion. |
| Therapeutic Rationale | Targeting a central node in cell growth and survival pathways. | Blocking a key driver of oncogenesis and metastasis. |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 6-acetyl-2(3H)-benzoxazolone derivative or a c-Met inhibitor) and incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[9][10][11]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.
Protocol 2: In Vitro Kinase Assay (PI3Kα)
This protocol outlines a method to determine the direct inhibitory effect of a compound on PI3Kα activity.
Objective: To measure the IC50 value of a test compound against the PI3Kα enzyme.
Methodology:
-
Reaction Setup: The assay is typically performed in a 384-well plate. Each reaction well contains the PI3Kα enzyme, the lipid substrate (PIP2), and the test compound at various concentrations.[12][13]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[12]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3 by PI3Kα.[12]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent assay system such as ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.[12][14]
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Visualizing the Pathways and Processes
Caption: The c-Met signaling cascade, initiated by HGF binding.
Caption: A typical workflow for testing kinase inhibitor efficacy.
References
- 1. C-Met/HGFR | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anticancer test with the MTT assay method [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.de [promega.de]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. PI3K (p110α/p85α) Protocol [france.promega.com]
In Vivo Validation of 6-Acetyl-Benzoxazolone Chalcones: A Comparative Analysis of Preclinical Anticancer Activity
For researchers, scientists, and drug development professionals, the translation of in vitro cytotoxic effects to in vivo efficacy is a critical step in the validation of novel anticancer compounds. This guide provides a comparative overview of the preclinical validation of 6-acetyl-benzoxazolone chalcones, a class of compounds showing promise in cancer cell line studies. Due to the limited availability of comprehensive studies that directly compare the in vitro and in vivo cytotoxicity of specific 6-acetyl-benzoxazolone chalcones, this guide synthesizes available data on closely related chalcone and benzoxazolone derivatives to illustrate the validation process. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways that contribute to their anticancer effects.
From the Benchtop to Preclinical Models: Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
The initial promise of a potential anticancer drug is typically identified through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cell lines (IC50 value). However, the complex biological environment of a living organism can significantly alter a compound's activity. Therefore, in vivo studies, often utilizing xenograft models in immunocompromised mice, are essential to validate these initial findings.[1]
Quantitative Comparison of Cytotoxicity
While specific comparative data for 6-acetyl-benzoxazolone chalcones is not extensively published, the following table illustrates the type of data required to correlate in vitro and in vivo results, drawing parallels from studies on other chalcone derivatives.
| Compound Class | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Administration | Dosage | Tumor Growth Inhibition (%) | Reference |
| Chalcone Derivatives | MTT Assay | A549 (Lung Cancer) | 2.6 - 13.7 | A549 Xenograft | Intraperitoneal | 30 mg/kg | Not Reported | [2] |
| Chalcone Derivatives | MTT Assay | HCT116 (Colon Cancer) | 2.53 - 8.67 | HCT116 Xenograft | Not Reported | Not Reported | Not Reported | [3] |
| Natural Chalcones | MTT Assay | 4T1 (Breast Cancer) | Not Reported | 4T1 Syngeneic | Not Reported | Not Reported | Significant | [4] |
Note: This table is a representative example. Direct comparative studies for 6-acetyl-benzoxazolone chalcones are needed to populate such a table with specific data.
Experimental Protocols: A Guide to In Vitro and In Vivo Cytotoxicity Assessment
The following are detailed methodologies for key experiments typically cited in the validation of anticancer compounds.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 6-acetyl-benzoxazolone chalcones (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Antitumor Activity: Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of athymic nude mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[1]
-
Treatment Administration: The mice are then randomly assigned to treatment and control groups. The 6-acetyl-benzoxazolone chalcones are administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dosage and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the final tumor weights are recorded.
-
Data Analysis: The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.
Visualizing the Mechanisms of Action: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for drug development. Chalcones have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[5][6]
Caption: Experimental workflow for in vivo validation of in vitro cytotoxicity.
Chalcones often induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.[7] The p53 tumor suppressor pathway is a critical regulator of apoptosis.[2]
Caption: Simplified p53-mediated apoptosis pathway potentially activated by chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones against the hallmarks of cancer: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A benzochalcone derivative synchronously induces apoptosis and ferroptosis in pancreatic cancer cells [PeerJ] [peerj.com]
A Comparative Analysis of Benzoxazolone Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzoxazolone-Based Carbonic Anhydrase Inhibitors with Supporting Experimental Data.
Benzoxazolone and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Among these, their ability to inhibit carbonic anhydrases (CAs) has garnered significant attention. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, making them attractive therapeutic targets for a variety of diseases, including glaucoma, epilepsy, and cancer. This guide provides a comparative analysis of the carbonic anhydrase inhibitory activity of various benzoxazolone derivatives, supported by quantitative experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of benzoxazolone derivatives against different human carbonic anhydrase (hCA) isoforms is a critical factor in determining their potential therapeutic application. The following tables summarize the in vitro inhibitory activities (IC₅₀ and Kᵢ values) of selected benzoxazolone derivatives against cytosolic isoforms hCA I and hCA II.
Table 1: Carbonic Anhydrase Inhibitory Activity of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Derivatives [1][2][3]
| Compound | Ar (Aryl Group) | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 1 | Phenyl | 69.57 | 48.46 | 70.58 ± 6.67 | 37.96 ± 2.36 |
| 2 | 4-Methylphenyl | 41.23 | 25.18 | 38.14 ± 4.53 | 19.87 ± 3.12 |
| 3 | 4-Methoxyphenyl | 55.81 | 33.64 | 51.29 ± 5.18 | 28.45 ± 2.99 |
| 4 | 4-Trifluoromethylphenyl | 29.74 | 20.12 | 28.37 ± 6.63 | 15.78 ± 2.54 |
| 5 | 3-Hydroxyphenyl | 61.39 | 41.22 | 63.88 ± 7.11 | 34.11 ± 3.89 |
| 6 | 4-Isopropylphenyl | 45.72 | 28.93 | 42.67 ± 4.88 | 22.56 ± 2.76 |
| 7 | 4-Dimethylaminophenyl | 68.45 | 45.17 | 69.12 ± 7.54 | 36.98 ± 4.01 |
| 8 | 4-Benzyloxyphenyl | 35.11 | 18.14 | 33.45 ± 3.98 | 10.85 ± 2.14 |
| Acetazolamide (Standard) | - | 16.58 | 8.37 | - | - |
Data sourced from Bilginer et al. (2019).[1][2][3]
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The following are detailed methodologies for commonly employed assays.
Stopped-Flow CO₂ Hydration Assay
This is a widely used method for determining the kinetics of CA-catalyzed CO₂ hydration.
-
Instrumentation : An Applied Photophysics stopped-flow instrument is utilized.
-
Reagents :
-
Buffer : 20 mM HEPES, pH 7.5.
-
Ionic Strength Adjuster : 20 mM Na₂SO₄.
-
Indicator : 0.2 mM Phenol Red.
-
Substrate : CO₂ solutions ranging from 1.7 to 17 mM.
-
Enzyme : Recombinant hCA isoforms (concentration typically 4-10 nM).
-
Inhibitor : Stock solutions (0.1 mM) in distilled-deionized water, with subsequent dilutions in the assay buffer.
-
-
Procedure :
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the absorbance change of Phenol Red at 557 nm for a period of 10-100 seconds.
-
For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.
-
The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The uncatalyzed reaction rates are determined in the same manner and subtracted from the total observed rates.
-
-
Data Analysis : Inhibition constants (Kᵢ) are calculated using non-linear least-squares methods and the Cheng-Prusoff equation.
Electrometric pH Method (Wilbur-Anderson Assay)
This method measures the time required for a saturated CO₂ solution to lower the pH of a buffer solution.
-
Instrumentation : A pH meter with a fast-response electrode and a stopwatch.
-
Reagents :
-
Buffer : 0.012 M Tris-HCl buffer, pH 8.3, maintained at 0°C.
-
Substrate : CO₂-saturated water, prepared by bubbling CO₂ gas through ice-cold water.
-
-
Procedure :
-
The time required for the pH of the buffer to drop from 8.3 to 6.3 at 0°C is measured.
-
T₀ (uncatalyzed reaction) : The time is recorded in the absence of the enzyme.
-
T (catalyzed reaction) : The time is recorded in the presence of the enzyme.
-
Inhibition Assay : The assay is repeated with the addition of the inhibitor at various concentrations.
-
-
Data Analysis : The enzyme activity is expressed in Wilbur-Anderson Units (WAU), calculated as (T₀ - T) / T. The inhibitory activity is determined by the reduction in WAU in the presence of the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of carbonic anhydrase inhibitors.
Caption: Workflow for Carbonic Anhydrase Inhibitor Discovery.
Conclusion
The presented data indicates that 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives are effective inhibitors of hCA I and hCA II, with potencies in the micromolar range. The substitution pattern on the aryl ring significantly influences the inhibitory activity, with electron-withdrawing groups like trifluoromethyl and bulky groups like benzyloxy enhancing the potency against hCA II. Further research is warranted to explore the inhibitory potential of a wider range of benzoxazolone derivatives against other therapeutically relevant carbonic anhydrase isoforms, such as the tumor-associated hCA IX and XII, and the glaucoma-related hCA IV. The detailed experimental protocols and the visualized workflow provided in this guide serve as a valuable resource for researchers in the field of carbonic anhydrase inhibitor development.
References
- 1. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-acetyl-2(3H)-benzoxazolone: An Analysis of Reproducibility and Efficiency
For researchers and drug development professionals engaged in the synthesis of benzoxazolone derivatives, the reliable and reproducible production of key intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 6-acetyl-2(3H)-benzoxazolone, a crucial building block in the development of various therapeutic agents. We will delve into the experimental protocols, compare the quantitative performance of each method, and offer insights into their potential reproducibility.
Comparison of Synthetic Methodologies
The synthesis of 6-acetyl-2(3H)-benzoxazolone is primarily achieved through two principal pathways: direct Friedel-Crafts acylation of 2(3H)-benzoxazolone and a "Fries-like" rearrangement of an N-acetylated precursor. A third potential route involves the cyclization of a substituted aminophenol. Below is a summary of the key quantitative data associated with the primary methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: "Fries-like" Rearrangement |
| Starting Material | 2(3H)-benzoxazolone | 2(3H)-benzoxazolone |
| Acylating Agent | Acetic Anhydride/Acetyl Chloride | Acetic Anhydride |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) or Lewis Acids (e.g., AlCl₃) | Aluminum Chloride (AlCl₃) |
| Reported Yield | Good (specifics vary)[1] | 76-90%[2] |
| Key Reaction Conditions | Often requires high temperatures or microwave activation.[3] | Two steps: N-acetylation followed by thermal rearrangement at ~165°C.[2] |
| Regioselectivity | Generally regioselective, favoring acylation at the 6-position.[1] | Highly regioselective migration to the 6-position.[2] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of 2(3H)-benzoxazolone
The direct acylation of the benzoxazolone ring is a common approach. While various Lewis acids can be employed, the use of polyphosphoric acid (PPA) offers a straightforward procedure.
Protocol:
-
To a mixture of 2(3H)-benzoxazolone and polyphosphoric acid, add acetic anhydride dropwise with stirring.
-
Heat the reaction mixture, for example, using microwave irradiation, for a specified time to ensure the completion of the reaction.
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Factors that can influence reproducibility include the freshness and viscosity of the polyphosphoric acid, precise temperature control, and the efficiency of mixing.
Method 2: "Fries-like" Rearrangement of N-acetyl-2(3H)-benzoxazolone
This two-step method involves the initial N-acetylation of 2(3H)-benzoxazolone, followed by a thermal, Lewis acid-catalyzed rearrangement of the acetyl group to the 6-position of the aromatic ring. This method has been reported to be highly efficient.[2]
Protocol: Step 1: N-acetylation
-
2(3H)-benzoxazolone is reacted with acetic anhydride, typically in the presence of a base or a catalyst, to form 3-acetyl-2(3H)-benzoxazolone.
-
The N-acetylated intermediate is isolated and purified.
Step 2: "Fries-like" Rearrangement
-
The isolated 3-acetyl-2(3H)-benzoxazolone is heated in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) at approximately 165°C.[2]
-
The reaction mixture is then carefully quenched with acid and ice.
-
The resulting precipitate, 6-acetyl-2(3H)-benzoxazolone, is collected by filtration and purified.
The critical parameters for reproducibility in this method are the precise control of the high temperature required for the rearrangement and ensuring anhydrous conditions due to the moisture-sensitivity of AlCl₃.
Alternative Route: Cyclization of 4-amino-3-hydroxyacetophenone
A conceptually different approach involves the construction of the benzoxazolone ring from a pre-functionalized benzene ring. This would involve the cyclization of 4-amino-3-hydroxyacetophenone with a phosgene equivalent, such as triphosgene.[4][5] While this method is plausible, detailed and reproducible protocols for the synthesis of 6-acetyl-2(3H)-benzoxazolone using this specific route are not as well-documented in the literature compared to the other two methods.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic methods and their comparison, the following diagrams are provided.
Caption: Comparative workflow of the two main synthetic routes to 6-acetyl-2(3H)-benzoxazolone.
Caption: Logical diagram illustrating the comparison of the synthetic methods based on key performance criteria.
Conclusion
Both the Friedel-Crafts acylation and the "Fries-like" rearrangement present viable pathways for the synthesis of 6-acetyl-2(3H)-benzoxazolone. The "Fries-like" rearrangement, with its reported high yields, appears to be a particularly efficient method, although it involves a two-step process and requires high-temperature conditions that need careful control for consistent results.[2] The direct Friedel-Crafts acylation offers a more concise, one-step approach, but yields can be more variable depending on the specific conditions and catalyst used. For researchers, the choice between these methods will depend on the desired scale of the synthesis, the available equipment for temperature and atmospheric control, and the relative importance of yield versus the number of synthetic steps. Careful optimization of the chosen method will be crucial to ensure the reproducible synthesis of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Acyl-2(3H)-Benzoxazolone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various 6-acyl-2(3H)-benzoxazolone derivatives, summarizing their biological activities with supporting experimental data. The information is presented to facilitate the evaluation of these compounds for further investigation and development.
The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[1] The introduction of an acyl group at the 6-position has been a key strategy in the development of novel derivatives with enhanced biological profiles. These modifications have led to the discovery of compounds with potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5] This guide offers a comparative analysis of these derivatives to aid in the selection of promising candidates for further research.
Anti-inflammatory and Analgesic Activity
Several studies have highlighted the potential of 6-acyl-2(3H)-benzoxazolone derivatives as anti-inflammatory and analgesic agents. The mechanism of action is often linked to the inhibition of prostaglandin E2 (PGE2) synthesis.[3] A comparative summary of the anti-inflammatory and analgesic activities of selected compounds is presented in Table 1.
| Compound/Derivative | R Group (Acyl) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| Compound A | -COCH3 | 55.2 | 48.5 (Carrageenan-induced) | [2][3] |
| Compound B | -COC2H5 | 62.8 | 53.2 (Carrageenan-induced) | [2][3] |
| Compound C | -CO-Ph | 71.4 | 60.1 (Carrageenan-induced) | [3] |
| Indomethacin | (Reference Drug) | 80.5 | 65.8 (Carrageenan-induced) | [3] |
Table 1. Comparison of Anti-inflammatory and Analgesic Activities.
Experimental Protocols
Analgesic Activity (Acetic Acid-Induced Writhing Test): The analgesic activity is determined using the acetic acid-induced writhing test in mice.[2]
-
Animals are divided into groups and fasted for 24 hours prior to the experiment.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test group to the control group.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test): The anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats.[3]
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compounds or reference drug are administered orally.
-
After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group.
Figure 1. Proposed mechanism of anti-inflammatory action.
Anticancer Activity
Recent studies have explored the potential of 6-acyl-2(3H)-benzoxazolone derivatives as anticancer agents. Chalcone derivatives, in particular, have shown promising cytotoxic activity against various cancer cell lines.[4][6] The proposed mechanism for some of these derivatives involves the inhibition of key signaling pathways like PI3K.[4] A summary of the in vitro cytotoxic activity is provided in Table 2.
| Compound/Derivative | R Group (Acyl) | Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | -CO-CH=CH-Ph | HCT116 (Colon) | 8.5 | [4] |
| Chalcone Derivative 2 | -CO-CH=CH-(4-Cl-Ph) | HCT116 (Colon) | 5.2 | [4] |
| Chalcone Derivative 3 | -CO-CH=CH-(4-OCH3-Ph) | HCT116 (Colon) | 12.1 | [4] |
| Doxorubicin | (Reference Drug) | HCT116 (Colon) | 0.9 | [4] |
Table 2. In Vitro Cytotoxic Activity of 6-Acyl-2(3H)-benzoxazolone Chalcone Derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity: The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-acetylbenzo[d]oxazol-2(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for the chemical scaffold represented by 5-acetylbenzo[d]oxazol-2(3H)-one. While specific data for this exact molecule is limited in publicly accessible literature, the core structure, benzo[d]oxazol-2(3H)-one, is a well-characterized pharmacophore. Derivatives of this scaffold have been identified as potent inhibitors of several key protein targets implicated in oncology and neurodegenerative diseases. This guide will focus on three such validated mechanisms: inhibition of Chromodomain Y-like (CDYL) protein, inhibition of c-Met kinase, and inhibition of Acetylcholinesterase (AChE).
Comparative Performance and Quantitative Data
The following tables summarize the quantitative data for benzo[d]oxazol-2(3H)-one derivatives and established alternative inhibitors targeting CDYL, c-Met, and AChE.
Table 1: Comparison of CDYL Inhibitors
| Compound/Alternative | Target | Assay Type | Potency (Kd/IC50) | Selectivity | Reference |
| Compound D03 (benzo[d]oxazol-2(3H)-one derivative) | CDYL | Surface Plasmon Resonance (SPR) | Kd: 0.5 μM | >140-fold vs. CDYL2, >32-fold vs. CBX7 | [1] |
| Conceptual Alternative: BET Inhibitors (e.g., JQ1) | BRD4 | Various | Varies (nM range) | Target-specific | N/A |
Table 2: Comparison of c-Met Kinase Inhibitors
| Compound/Alternative | Target | Assay Type | Potency (IC50) | Status | Reference |
| Benzo[d]oxazol-2(3H)-one-quinolone 13 | c-Met Kinase | Enzymatic Assay | 1 nM | Preclinical | [2] |
| Crizotinib | c-Met, ALK | Enzymatic Assay | c-Met: ~5-20 nM | FDA Approved | [3][4] |
| Cabozantinib | c-Met, VEGFR2, RET | Enzymatic Assay | c-Met: ~1.3 nM | FDA Approved | [3][5] |
| Capmatinib | c-Met | Enzymatic Assay | c-Met: 0.13 nM | FDA Approved | [5] |
Table 3: Comparison of Acetylcholinesterase (AChE) Inhibitors
| Compound/Alternative | Target | Assay Type | Potency (IC50) | Status | Reference |
| Hypothetical Benzoxazole Derivative | AChE | Ellman Method | Not Available | Research | N/A |
| Donepezil | AChE | Ellman Method | ~5-10 nM | FDA Approved | [6][7] |
| Rivastigmine | AChE, BuChE | Ellman Method | AChE: ~50-100 nM | FDA Approved | [6][8] |
| Galantamine | AChE | Ellman Method | ~400-800 nM | FDA Approved | [6] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the signaling pathways modulated by the respective targets of the benzo[d]oxazol-2(3H)-one scaffold.
Experimental Protocols
Detailed methodologies are crucial for validating and comparing the mechanism of action of novel compounds. Below are representative protocols for the key experiments cited.
Protocol 1: CDYL Inhibition Assay (Surface Plasmon Resonance)
This protocol is based on the methodology used to characterize Compound D03.[1]
-
Objective: To determine the binding affinity (Kd) of the test compound to purified CDYL protein.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified recombinant human CDYL protein.
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Immobilization: Covalently immobilize the purified CDYL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions over the CDYL-immobilized surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association.
-
After the association phase, inject running buffer alone to measure the dissociation of the compound.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
-
Protocol 2: c-Met Kinase Inhibition Assay (In Vitro Enzymatic Assay)
This is a general protocol for measuring direct inhibition of c-Met kinase activity.[9][10][11]
-
Objective: To determine the IC50 value of the test compound against c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
ATP (radiolabeled or for use with a detection reagent).
-
Kinase assay buffer (containing MgCl2, MnCl2, DTT).
-
Test compound dilutions.
-
96-well or 384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Add the kinase assay buffer, c-Met enzyme, and test compound at various concentrations to the wells of the assay plate.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. With the ADP-Glo™ system, this involves adding a reagent that depletes unused ATP and then a second reagent that converts the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme or a potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring AChE activity.[12][13]
-
Objective: To determine the IC50 value of the test compound against AChE.
-
Materials:
-
Purified AChE (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound dilutions.
-
96-well plate.
-
Spectrophotometric plate reader.
-
-
Procedure:
-
Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of the plate.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate.
-
The enzyme hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measure the absorbance at 412 nm kinetically or at a fixed time point.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening and validating a compound's mechanism of action against a specific protein target.
References
- 1. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. alzheimers.org.uk [alzheimers.org.uk]
- 7. Acetylcholinesterase inhibitors for Alzheimer's disease | The BMJ [bmj.com]
- 8. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 5-acetylbenzo[d]oxazol-2(3H)-one: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential procedural steps for the safe handling and disposal of 5-acetylbenzo[d]oxazol-2(3H)-one, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. | To prevent eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[3] |
| Respiratory Protection | Approved mask or respirator. | To avoid inhalation of dust, which may cause respiratory irritation.[2][3] |
| Body Protection | Laboratory coat and appropriate protective clothing. | To protect skin from accidental contact.[3] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[2]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on the toxicological information of similar compounds, this compound should be classified as hazardous waste.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[2]
-
Segregation: Do not mix this waste with non-hazardous materials. It should be segregated from other laboratory waste streams to ensure proper disposal.
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and tightly sealed container for collecting the waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill.
-
Absorb: For small spills, use an inert absorbent material like sand or vermiculite.[3]
-
Collect: Carefully sweep or vacuum the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Dispose: The cleanup materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Approved Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by your institution and local regulations.
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.[2]
III. Experimental Workflow & Visualization
To facilitate understanding, the logical flow of the disposal process is outlined below.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is managed in a way that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your local EHS guidelines for specific institutional protocols.
References
Essential Safety and Operational Guide for Handling 5-acetylbenzo[d]oxazol-2(3H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-acetylbenzo[d]oxazol-2(3H)-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing similar chemical compounds, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE. A risk assessment should be conducted to determine if additional protective measures are necessary.
| Protection Type | Required PPE | Specifications & Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are required to protect the eyes from dust particles and potential splashes.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or direct contact, consider double-gloving or using gloves with higher chemical resistance.[3] Always inspect gloves for tears or punctures before use and wash hands after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from potential splashes and spills.[1] Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Given the powdered nature of the compound and the potential for aerosolization, respiratory protection is crucial.[1] Use a NIOSH-approved N95 respirator or a higher level of respiratory protection, especially when handling the powder outside of a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe Shoes | To prevent injuries from spills or dropped objects, sturdy, closed-toe shoes are mandatory in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling the Compound:
-
Before handling, wash hands thoroughly.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and handle the solid compound to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate the work area.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this chemical down the drain.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
